molecular formula C8H11NO B8238372 3-Aza-tricyclo[4.2.1.0*2,5*]nonan-4-one

3-Aza-tricyclo[4.2.1.0*2,5*]nonan-4-one

Número de catálogo: B8238372
Peso molecular: 137.18 g/mol
Clave InChI: NPAUQPZSOILENA-OZRTXJSJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Aza-tricyclo[4.2.1.0*2,5*]nonan-4-one is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Aza-tricyclo[4.2.1.0*2,5*]nonan-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aza-tricyclo[4.2.1.0*2,5*]nonan-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(1S,6R)-3-azatricyclo[4.2.1.02,5]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h4-7H,1-3H2,(H,9,10)/t4-,5+,6?,7?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAUQPZSOILENA-OZRTXJSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C3C2NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Untapped Potential of 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel chemical scaffolds that can address unmet medical needs is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic compounds, strained polycyclic systems offer unique three-dimensional architectures that can effectively probe biological space. This technical guide delves into the latent potential of derivatives based on the 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one core. While direct biological data for this specific scaffold remains nascent in publicly available literature, a compelling case for its exploration can be constructed through a detailed examination of its carbocyclic analogue, tricyclo[4.2.1.02,5]nonan-3-one. This guide will provide an in-depth analysis of the synthesis, established antiproliferative activities, and in silico properties of derivatives of the carbocyclic precursor. Subsequently, we will present a strategic framework for the synthesis and potential biological evaluation of the titular aza-scaffold, drawing logical parallels and highlighting the potential advantages conferred by the introduction of the nitrogen atom. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to investigate this promising class of molecules.

Introduction: The Allure of the Tricyclic Scaffold

The tricyclo[4.2.1.02,5]nonane framework represents a rigid and sterically defined scaffold. Its inherent strain and conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a lactam functionality in the form of the 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one core (a bioisostere of the corresponding ketone) presents an intriguing opportunity to modulate physicochemical properties such as solubility, hydrogen bonding capacity, and metabolic stability, all of which are critical parameters in drug design.

The Carbocyclic Precedent: A Gateway to Understanding Potential

Significant insights into the potential biological activities of the aza-scaffold can be gleaned from the published research on derivatives of its carbocyclic counterpart, tricyclo[4.2.1.02,5]non-7-en-3-one.

Synthesis of the Core Carbocyclic Precursor

The synthesis of tricyclo[4.2.1.02,5]non-7-en-3-one is a well-established multi-step process that commences with the readily available starting material, norbornene.[1][2][3] This synthetic pathway underscores the accessibility of the core tricyclic system for further derivatization.

Experimental Protocol: Synthesis of Tricyclo[4.2.1.02,5]non-7-en-3-one [3]

  • [2+2] Cycloaddition of Dichloroketene to Norbornene:

    • To a solution of norbornene in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane), add trichloroacetyl chloride and activated zinc to generate dichloroketene in situ.

    • The reaction mixture is typically stirred at room temperature to facilitate the cycloaddition, yielding a dichlorinated cycloadduct.

  • Reductive Dechlorination:

    • The crude dichlorinated adduct is dissolved in a mixture of acetic acid and water.

    • Activated zinc dust is added portion-wise, and the mixture is heated to effect reductive dechlorination.

    • Work-up and purification by column chromatography yield the target tricyclo[4.2.1.02,5]non-7-en-3-one.

Synthesis_Carbocyclic Norbornene Norbornene Cycloadduct Dichlorinated Cycloadduct Norbornene->Cycloadduct [2+2] Cycloaddition Dichloroketene Dichloroketene (in situ generation) Tricyclone Tricyclo[4.2.1.02,5]non-7-en-3-one Cycloadduct->Tricyclone Reductive Dechlorination Zn_AcOH Zn, AcOH

Caption: Synthetic route to the carbocyclic precursor.

Antiproliferative Activity of Carbocyclic Derivatives

A study by Yilmaz et al. (2025) detailed the synthesis and in vitro antiproliferative evaluation of chalcone and benzothiazole derivatives of tricyclo[4.2.1.02,5]non-7-en-3-one.[1][2] These derivatives were assessed against C6 (rat brain tumor) and HeLa (human cervical carcinoma) cell lines.

Table 1: Antiproliferative Activity of Selected Tricyclo[4.2.1.02,5]non-7-en-3-one Derivatives [1][2]

CompoundDerivative TypeC6 IC50 (µM)HeLa IC50 (µM)
6a Chalcone14.130.8
6e Chalcone-1.21
6f Chalcone-19.33
8b Benzothiazole-18.13
8g Benzothiazole29.99-
5-FU (Control) -3.816.33

Data extracted from Yilmaz et al., 2025.[1][2]

The results indicate that certain chalcone derivatives, notably 6a and 6e , exhibited potent activity against the HeLa cell line, with IC50 values superior to the standard chemotherapeutic agent, 5-fluorouracil.[1][2]

In Silico ADME and Molecular Docking Insights

The same study also reported promising in silico ADME (Absorption, Distribution, Metabolism, and Excretion) properties for the synthesized compounds.[1][2] All tested derivatives were predicted to be orally bioavailable, with high gastrointestinal absorption.[1][2] Interestingly, the chalcone derivatives were predicted to permeate the blood-brain barrier, a desirable property for targeting central nervous system malignancies.[1][2]

Molecular docking studies suggested that these compounds may exert their antiproliferative effects by inhibiting antiapoptotic proteins of the Bcl-2 family, with a particular affinity for Bcl-xl.[1][2] This provides a plausible mechanism of action and a strong rationale for further investigation.

The 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one Scaffold: A New Frontier

The strategic incorporation of a nitrogen atom into the tricyclic core to form a lactam offers several potential advantages in the context of drug design. The lactam moiety can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and specificity. Furthermore, the introduction of the N-H group provides a new vector for chemical modification.

Proposed Synthesis of the 3-Aza Core

While specific literature on the synthesis of 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one is sparse, a logical synthetic approach can be envisioned, leveraging established methodologies such as the Schmidt rearrangement or the Beckmann rearrangement of the corresponding oxime of the carbocyclic precursor.

Synthesis_Aza Tricyclone Tricyclo[4.2.1.02,5]nonan-3-one Oxime Tricyclic Oxime Tricyclone->Oxime Hydroxylamine Aza_core 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one Oxime->Aza_core Beckmann Rearrangement

Caption: Proposed synthesis of the aza-scaffold.

Potential Biological Activities: An Extrapolative View

Based on the precedent set by the carbocyclic analogues and the known biological activities of other nitrogen-containing tricyclic compounds, several potential therapeutic applications for derivatives of 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one can be hypothesized.

  • Anticancer Activity: Given the potent antiproliferative effects of the chalcone and benzothiazole derivatives of the carbocyclic precursor, it is highly probable that analogous derivatives of the aza-scaffold would exhibit similar, if not enhanced, anticancer properties. The lactam functionality could introduce new binding interactions with the antiapoptotic Bcl-2 family of proteins.

  • Antibacterial Activity: Patents for other tricyclic nitrogen-containing compounds have disclosed their utility as antibacterial agents. This suggests that the 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one core could serve as a valuable scaffold for the development of novel antibiotics.

  • Neuroprotective Effects: The rigid, conformationally restricted nature of the tricyclic scaffold is a feature shared by some known neuroprotective agents. While speculative, the exploration of these derivatives for activity against neurodegenerative diseases could be a fruitful avenue of research.

Future Directions and Experimental Design

To unlock the full potential of the 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one scaffold, a systematic and multi-pronged research approach is warranted.

Workflow for Investigation

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic & In Silico Studies S1 Synthesis of Aza-Core S2 Library Synthesis (e.g., Chalcones, Amides) S1->S2 S3 Structural Confirmation (NMR, MS, X-ray) S2->S3 B1 Antiproliferative Assays (e.g., NCI-60 panel) S3->B1 B2 Antibacterial Screening (MIC determination) S3->B2 B3 Neuroprotective Assays (e.g., glutamate excitotoxicity) S3->B3 M1 Mechanism of Action Studies (e.g., Bcl-2 inhibition) B1->M1 M2 In Silico ADME/Tox Prediction B1->M2 B2->M2 B3->M2 M3 Structure-Activity Relationship (SAR) Analysis M1->M3 M2->M3

Caption: Proposed research workflow for aza-derivatives.

Conclusion

The 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one scaffold stands as a promising, yet underexplored, platform for the development of novel therapeutic agents. The compelling biological data from its carbocyclic analogue, particularly in the realm of anticancer research, provides a strong impetus for its investigation. The strategic introduction of the lactam functionality is poised to offer advantageous modulations of physicochemical and pharmacological properties. This technical guide has laid out a comprehensive rationale and a clear experimental path forward for elucidating the biological activities of this intriguing class of molecules. It is our hope that this document will catalyze further research and unlock the therapeutic potential held within the unique three-dimensional architecture of the 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one core.

References

  • Yilmaz, I., et al. (2025). Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. Chemical Biology & Drug Design. Available at: [Link]

  • PubChem. (n.d.). 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. Retrieved from [Link]

  • Russell, R. A., et al. (n.d.). The Preparation of Stereoisomeric Tricyclo[4.2.1.02,5]nona-7-ene-3,4-dicarboximides and Anhydrides: Literature Corrections and New Products. Australian Journal of Chemistry.
  • ResearchGate. (2024). Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one, a saturated bicyclic lactam, represents a class of rigid molecular scaffolds with significant potential in medicinal chemistry and drug development. The unique three-dimensional structure of this compound makes it an attractive building block for the synthesis of novel therapeutic agents. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization, with solubility being a critical parameter.

This technical guide provides a detailed framework for characterizing the solubility profile of 3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination. The protocols described herein are designed to ensure scientific rigor and generate reliable, reproducible data essential for formulation development, process chemistry, and pharmacokinetic studies.

The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental property that influences a drug candidate's journey from discovery to clinical application.[1][2] For orally administered drugs, adequate solubility in gastrointestinal fluids is a prerequisite for absorption and bioavailability.[3] In the context of drug formulation, solubility dictates the choice of delivery systems, such as solutions, suspensions, or solid dispersions.[4][5] Furthermore, in process chemistry, solvent selection for synthesis and purification is heavily reliant on the solubility of intermediates and the final active pharmaceutical ingredient (API).

There are two primary types of solubility measurements relevant to drug development: kinetic and thermodynamic solubility.[4]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a stock solution (typically in dimethyl sulfoxide, DMSO) that is rapidly diluted into an aqueous buffer.[4] It is often used in high-throughput screening during early discovery to quickly assess a large number of compounds.[3]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure.[4][6] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[6]

This guide will focus on the determination of thermodynamic solubility, which provides the most accurate and relevant data for formulation and process development.

Theoretical Considerations: Factors Influencing Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solid to dissolve, the energy required to break the solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The principle of "like dissolves like" is a useful qualitative guide. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The structure of 3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one, containing a polar lactam group and a nonpolar hydrocarbon backbone, suggests that its solubility will be highly dependent on the polarity of the organic solvent.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[6] The following protocol is a detailed, step-by-step guide for determining the solubility of 3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one.

Objective: To determine the equilibrium solubility of 3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one in a selection of organic solvents at a controlled temperature.

Materials:

  • 3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one (solid, high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, hexane) of appropriate purity (HPLC grade or equivalent)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringes and syringe filters (0.22 µm, compatible with the organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation A Weigh excess solid 3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one B Add known volume of organic solvent A->B C Seal vials B->C D Agitate at constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute sample G->H I Analyze by HPLC H->I J Determine concentration from calibration curve I->J K Calculate solubility (mg/mL or mol/L) J->K

Caption: Experimental workflow for determining the thermodynamic solubility of 3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one using the shake-flask method.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.[3]

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of 3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one. A pre-established calibration curve with known concentrations of the compound in the same solvent is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation:

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Organic SolventChemical FormulaPolarity IndexSolubility (mg/mL) at 25°CSolubility (mol/L) at 25°C
HexaneC₆H₁₄0.1[Experimental Data][Experimental Data]
TolueneC₇H₈2.4[Experimental Data][Experimental Data]
DichloromethaneCH₂Cl₂3.1[Experimental Data][Experimental Data]
Ethyl AcetateC₄H₈O₂4.4[Experimental Data][Experimental Data]
AcetoneC₃H₆O5.1[Experimental Data][Experimental Data]
AcetonitrileC₂H₃N5.8[Experimental Data][Experimental Data]
EthanolC₂H₅OH4.3[Experimental Data][Experimental Data]
MethanolCH₃OH5.1[Experimental Data][Experimental Data]
DMFC₃H₇NO6.4[Experimental Data][Experimental Data]
DMSOC₂H₆OS7.2[Experimental Data][Experimental Data]

Interpretation and Discussion of Results

The solubility data obtained from the experiments should be analyzed to understand the relationship between the solvent properties and the solubility of 3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one. Key aspects to consider in the discussion include:

  • Effect of Solvent Polarity: Correlate the solubility values with the polarity index of the solvents. It is expected that the solubility will be higher in solvents with polarity similar to that of the solute.

  • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors may exhibit enhanced solubility due to specific interactions with the lactam functionality of the compound.

  • Hansen Solubility Parameters: For a more in-depth analysis, Hansen solubility parameters (HSPs) can be used to predict and interpret solubility.[7] HSPs break down the total cohesion energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). A smaller difference in the HSPs between the solute and the solvent generally indicates higher solubility.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of 3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one in organic solvents. By following the detailed experimental protocol and considering the theoretical principles of solubility, researchers can generate high-quality data that is crucial for advancing the development of new chemical entities based on this promising scaffold. A thorough understanding of the solubility characteristics of this compound will enable informed decisions in formulation design, process optimization, and ultimately, the successful translation of novel drug candidates from the laboratory to the clinic.

References

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Perera, S., et al. (2022). Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability. PMC.

Sources

The Untapped Potential of 3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one in Peptidomimetic Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidomimetics represent a pivotal strategy in modern drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key approach in their design is the incorporation of conformationally constrained scaffolds to mimic the secondary structures of peptides, particularly β-turns, which are crucial for molecular recognition and biological activity. This technical guide explores the prospective role of the novel, rigid scaffold, 3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one, in the rational design of next-generation peptidomimetics. While direct experimental data on its incorporation and application are emerging, this document provides a comprehensive framework based on the principles of constrained-scaffold design, synthesis of related structures, and established bioanalytical techniques. We will delve into the rationale for its use, propose synthetic strategies for its integration into peptide sequences, and outline a workflow for the conformational and biological evaluation of the resulting peptidomimetics.

The Imperative for Conformational Constraint in Peptidomimetic Design

Natural peptides, despite their high potency and selectivity, are often poor drug candidates due to their rapid degradation by proteases and their inability to readily cross cell membranes. Peptidomimetics are synthetic molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties.[1] One of the most successful strategies in peptidomimetic design is the introduction of conformational constraints.[2] By locking the peptide backbone into a specific, biologically active conformation, it is possible to:

  • Enhance Receptor Binding Affinity: Pre-organizing the peptidomimetic into its active shape reduces the entropic penalty of binding to its target receptor.

  • Increase Metabolic Stability: The rigid structure can sterically hinder the approach of proteases, thus preventing enzymatic degradation.

  • Improve Selectivity: A constrained conformation can lead to more specific interactions with the target receptor, reducing off-target effects.

  • Modulate Pharmacokinetic Properties: The overall physicochemical properties of the molecule can be fine-tuned to improve absorption, distribution, metabolism, and excretion (ADME).

β-turns are one of the most common secondary structures in proteins and peptides, playing a critical role in protein folding, stability, and molecular recognition. They are characterized by a 180-degree turn in the polypeptide chain involving four amino acid residues. Consequently, the design of small molecules that can mimic the geometry of β-turns is a major focus in peptidomimetic research.

3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one: A Promising Scaffold for β-Turn Mimicry

The rigid, tricyclic structure of 3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one presents it as an excellent candidate for a dipeptide isostere capable of inducing a β-turn conformation. Its key structural features include:

  • A Lactam Moiety: The embedded lactam is a well-established motif in β-turn mimetics, providing a rigid backbone and the correct spatial orientation of substituents.

  • Tricyclic Framework: The fused ring system severely restricts conformational flexibility, ensuring a well-defined three-dimensional structure.

  • Defined Stereochemistry: The stereocenters within the molecule can be controlled during synthesis, allowing for the precise positioning of functional groups to mimic the side chains of the i+1 and i+2 residues of a β-turn.

While direct literature on the application of 3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one in peptidomimetics is not yet prevalent, the principles derived from studies on other bicyclic and tricyclic lactam-based scaffolds strongly support its potential.

Below is a conceptual workflow for the investigation and application of this novel scaffold.

G cluster_0 Scaffold Synthesis & Functionalization cluster_1 Peptidomimetic Assembly cluster_2 Characterization & Evaluation A Synthesis of 3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one B Functionalization for SPPS Compatibility A->B Introduce protecting groups & coupling sites C Solid-Phase Peptide Synthesis (SPPS) Incorporation B->C Coupling to resin-bound peptide D Cleavage and Purification C->D TFA-mediated cleavage E Conformational Analysis (NMR, CD, X-ray) D->E Structural elucidation F Biological Activity Assays D->F In vitro/in vivo testing G Metabolic Stability Studies F->G Protease resistance assays

Caption: Proposed workflow for the development of peptidomimetics incorporating 3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one.

Proposed Synthetic Strategy for Incorporation into Peptides

The successful integration of 3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is contingent on its appropriate functionalization. The following outlines a generalized, yet detailed, protocol based on the well-established Fmoc/tBu strategy.

Functionalization of the Scaffold

To be amenable to SPPS, the 3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one scaffold must be modified to possess:

  • A Carboxylic Acid Group: For coupling to the N-terminus of the growing peptide chain on the solid support.

  • An Fmoc-Protected Amine Group: To serve as the new N-terminus for subsequent amino acid additions.

The precise synthetic route for this functionalization will depend on the desired stereochemistry and the specific points of attachment on the tricyclic core.

Solid-Phase Peptide Synthesis Protocol

The following protocol outlines the key steps for incorporating the functionalized scaffold into a peptide sequence.

Table 1: Key Reagents and Solvents for SPPS

Reagent/SolventPurpose
Rink Amide ResinSolid support for peptide synthesis, yielding a C-terminal amide.
N,N-Dimethylformamide (DMF)Primary solvent for washing and coupling reactions.
Dichloromethane (DCM)Solvent for washing and resin swelling.
20% Piperidine in DMFReagent for Fmoc deprotection.
HCTU/DIPEA in DMFCoupling reagents for peptide bond formation.
Trifluoroacetic acid (TFA)Reagent for cleavage of the peptide from the resin.

Experimental Protocol: Incorporation of the Scaffold

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.

  • Scaffold Coupling:

    • Dissolve the functionalized 3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one (3 equivalents) and HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Add the activated scaffold solution to the deprotected resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: Remove the Fmoc group from the final amino acid.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptidomimetic by mass spectrometry and analytical RP-HPLC.

Conformational Analysis of the Resulting Peptidomimetics

Once the peptidomimetic is synthesized and purified, a thorough conformational analysis is crucial to verify that the tricyclic scaffold indeed induces the desired β-turn structure.

Table 2: Techniques for Conformational Analysis

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information on the three-dimensional structure in solution, including dihedral angles, inter-proton distances (through NOESY), and hydrogen bonding patterns.
Circular Dichroism (CD) Spectroscopy Offers insights into the overall secondary structure content of the peptidomimetic in solution.
X-ray Crystallography Provides a high-resolution, solid-state structure of the molecule, unequivocally defining the conformation.

A combination of these techniques will provide a comprehensive understanding of the conformational preferences of the peptidomimetic.

Biological Evaluation: A Pathway to Drug Discovery

The ultimate goal of designing peptidomimetics is to develop novel therapeutics. Therefore, the synthesized molecules must be evaluated for their biological activity and metabolic stability.

Biological Activity Assays

The specific assays will depend on the therapeutic target. For example, if the peptidomimetic is designed to be a receptor antagonist, a competitive binding assay would be appropriate. If it is intended to be an enzyme inhibitor, an enzymatic activity assay should be performed.

Metabolic Stability Studies

To assess the improvement in metabolic stability, the peptidomimetic should be incubated with relevant proteases (e.g., trypsin, chymotrypsin) or in human serum, and its degradation over time should be monitored by RP-HPLC or mass spectrometry.

The logical flow of the evaluation process is depicted below.

G cluster_0 Initial Screening cluster_1 In-depth Characterization cluster_2 Preclinical Evaluation A Binding Affinity Assay B Functional Assay A->B Confirm functional effect C Dose-Response Curve B->C Determine potency (IC₅₀/EC₅₀) D Selectivity Profiling C->D Assess off-target effects E Metabolic Stability (in vitro) D->E Evaluate protease resistance F Pharmacokinetic Studies (in vivo) E->F Assess ADME properties

Caption: A stepwise approach for the biological evaluation of peptidomimetics containing the tricyclic scaffold.

Conclusion and Future Directions

The rigid, tricyclic scaffold of 3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one holds significant, albeit currently underexplored, promise for the design of novel peptidomimetics. Its inherent conformational constraint makes it an ideal candidate for mimicking β-turns, a critical secondary structure in many biologically active peptides. While direct experimental validation is needed, the established principles of peptidomimetic design and the synthetic methodologies outlined in this guide provide a clear roadmap for the investigation and application of this intriguing molecule. Future research should focus on the efficient, stereocontrolled synthesis of functionalized derivatives of 3-Aza-tricyclo[4.2.1.0²,⁵]nonan-4-one and their incorporation into a variety of peptide sequences. Subsequent detailed conformational analysis and biological evaluation will be crucial to unlocking the full potential of this scaffold in the development of next-generation therapeutics.

References

  • Ettari, R., et al. (2016). Synthesis and biological evaluation of novel peptidomimetics as rhodesain inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1184-1191.
  • Grasso, G., et al. (2021). Conformationally Constrained Peptides with High Affinity to the Vascular Endothelial Growth Factor. ACS Medicinal Chemistry Letters, 12(7), 1147-1153.
  • PubChem. (n.d.). 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one. Retrieved from [Link]

  • Fülöp, L., et al. (2010). Aza-beta(3)
  • Lee, H. J., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules, 28(12), 4785.
  • Varlamova, E. (2022). Peptidomimetics as next – generation therapeutic applications. Journal of Drug Delivery and Therapeutics, 12(5-S), 204-211.
  • Sangro, P. D. (2003). Peptide synthesis procedure in solid phase.
  • Szymańska, E., et al. (2023). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 28(15), 5809.
  • Lenz, T. L., et al. (2023). Evaluation of peptidomimetic inhibitors. bioRxiv.
  • Pace, V., et al. (2017). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2017(31), 4645-4652.
  • Kent, S. B. H., et al. (2024). Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. bioRxiv.
  • Pharmaffiliates. (n.d.). 14735-70-7 | Product Name : 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one. Retrieved from [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Chemical Science, 14(48), 13697-13704.
  • Estévez, J. C., et al. (2021). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. Chemistry Proceedings, 5(1), 85.

Sources

Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one via [2+2] Cycloaddition of Chlorosulfonyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive protocol for the synthesis of 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one, a valuable bicyclic β-lactam scaffold. The methodology leverages the highly efficient [2+2] cycloaddition reaction between bicyclo[2.2.1]hept-2-ene (norbornene) and the powerful electrophile, chlorosulfonyl isocyanate (CSI). The subsequent reductive cleavage of the N-sulfonyl group to yield the final N-H lactam is also detailed. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering field-proven insights into the reaction mechanism, experimental setup, safety protocols, and purification strategies.

Introduction: The Strategic Value of Bicyclic β-Lactams

The β-lactam, a four-membered cyclic amide, is a cornerstone pharmacophore in medicinal chemistry, most famously forming the core of penicillin and cephalosporin antibiotics.[1] Beyond their antibacterial properties, β-lactams serve as versatile synthetic intermediates for constructing more complex nitrogen-containing molecules.[2][3][4] The rigid, strained framework of 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one, built upon a norbornane skeleton, offers a unique three-dimensional structure of significant interest in drug discovery and as a monomer for advanced polymer synthesis.

The cycloaddition of chlorosulfonyl isocyanate (CSI) to an alkene is an exceptionally robust method for preparing β-lactams.[5][6] CSI is one of the most reactive isocyanates known, enabling cycloadditions with a wide range of alkenes under mild conditions.[7] A key advantage of this pathway is that the resulting N-chlorosulfonyl β-lactam can be easily reduced to the N-unsubstituted (N-H) product, a functionality that is often difficult to achieve through other methods like the Staudinger ketene-imine cycloaddition.[5][7]

This application note details a reliable, two-stage procedure for the synthesis of this target molecule, emphasizing safe handling practices for the hazardous primary reagent, CSI.

Critical Safety Protocols: Handling Chlorosulfonyl Isocyanate (CSI)

WARNING: Chlorosulfonyl isocyanate (CSI, CAS: 1189-71-5) is a highly corrosive, toxic, and moisture-sensitive reagent. It reacts violently and exothermically with water and other protic solvents.[5][8] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a full-face shield, acid-resistant gloves (butyl rubber is recommended), and a flame-retardant lab coat.[8][9][10] All manipulations must be performed inside a certified chemical fume hood.

  • Inert Atmosphere: CSI must be handled under a dry, inert atmosphere (e.g., Nitrogen or Argon). All glassware must be scrupulously oven- or flame-dried and cooled under an inert gas stream before use.

  • Quenching and Spills: Spills should be absorbed with an inert material like sand or vermiculite and then cautiously quenched with a large volume of a suitable solvent before slowly adding to an aqueous base.[8][9] Never add water directly to CSI.[9]

  • Storage: Store CSI in its original container, tightly sealed, under an inert atmosphere, and in a refrigerated, dry location (2-8 °C).[10][11]

Overall Synthesis Workflow

The synthesis is a two-stage process beginning with the cycloaddition to form the stable N-chlorosulfonyl intermediate, followed by a reductive workup to cleave the sulfonyl group and yield the final product.

G cluster_prep Preparation cluster_stage1 Stage 1: Cycloaddition cluster_stage2 Stage 2: Reductive Cleavage cluster_purification Purification & Analysis Prep Inert Atmosphere Setup (Dry Glassware, N2/Ar) Reactants Reactants: Bicyclo[2.2.1]hept-2-ene Chlorosulfonyl Isocyanate (CSI) Dry Solvent (Et2O) Prep->Reactants Addition Slow Addition of CSI at Low Temperature (0°C) Reactants->Addition Reaction1 Stir at Room Temperature Addition->Reaction1 Workup Quench & Aqueous Workup (Na2SO3 / NaHCO3) Reaction1->Workup Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Purify Purification (Recrystallization or Chromatography) Extraction->Purify Product Final Product: 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one Purify->Product

Caption: Overall workflow for the two-stage synthesis.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular WeightNotes
Bicyclo[2.2.1]hept-2-ene498-66-894.15 g/mol Ensure purity; sublime if necessary.
Chlorosulfonyl Isocyanate (CSI)1189-71-5141.53 g/mol Use a fresh, high-purity bottle.
Diethyl ether (Et₂O), Anhydrous60-29-774.12 g/mol Must be dry.
Sodium Sulfite (Na₂SO₃)7757-83-7126.04 g/mol
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol
Ethyl Acetate (EtOAc)141-78-688.11 g/mol For extraction.
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9120.37 g/mol For drying.
Stage 1: [2+2] Cycloaddition
  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel sealed with a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reactant Preparation: In the flask, dissolve bicyclo[2.2.1]hept-2-ene (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • CSI Addition: In a separate dry Schlenk flask under nitrogen, dilute chlorosulfonyl isocyanate (1.05 eq) with a small volume of anhydrous diethyl ether. Transfer this solution to the dropping funnel via cannula.

  • Reaction: Add the CSI solution dropwise to the stirred solution of the alkene over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Expert Insight: The slow, cold addition is critical to control the highly exothermic nature of the cycloaddition and prevent the formation of polymeric byproducts.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting alkene. The product of this stage is the intermediate, 3-chlorosulfonyl-3-aza-tricyclo[4.2.1.02,5]nonan-4-one.

Stage 2: Reductive Cleavage of the N-SO₂Cl Group
  • Preparation of Reducing Solution: In a separate large beaker or flask, prepare a solution of sodium sulfite (2.0 eq) and sodium bicarbonate (2.0 eq) in water. Cool this solution in an ice bath.

    • Expert Insight: Sodium bicarbonate is used to neutralize the HCl and H₂SO₄ byproducts of the reduction, maintaining a basic pH which is optimal for the cleavage and prevents acid-catalyzed degradation of the β-lactam.

  • Reductive Workup: Slowly and carefully pour the reaction mixture from Stage 1 into the vigorously stirred, cold aqueous sulfite solution. A mild exotherm may be observed.

  • Stirring: Stir the resulting biphasic mixture vigorously for 1-2 hours at room temperature. The cleavage of the N-SO₂Cl bond can be monitored by TLC.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product, a white to off-white solid, can be purified by either recrystallization (e.g., from an ethyl acetate/hexane mixture) or silica gel column chromatography to yield the pure 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one (CAS 7486-95-5).[12]

Reaction Mechanism

The [2+2] cycloaddition of CSI to electron-rich alkenes like norbornene is generally understood to proceed through a stepwise, asynchronous pathway rather than a concerted one.[7] The reaction is initiated by the electrophilic attack of the isocyanate carbon on the alkene, forming a zwitterionic intermediate. This intermediate then rapidly collapses to form the four-membered β-lactam ring.

Caption: Stepwise mechanism of CSI cycloaddition with norbornene.

The subsequent reduction with sodium sulfite involves nucleophilic attack by the sulfite ion on the sulfur atom of the chlorosulfonyl group, leading to the cleavage of the N-S bond and formation of the final N-H lactam.[7]

Troubleshooting and Expert Tips

IssuePossible CauseRecommended Solution
Low or No Yield Reagents (especially CSI or solvent) were not anhydrous.Ensure all glassware is rigorously dried and all reagents are of anhydrous grade. CSI decomposes rapidly in the presence of moisture.
CSI has degraded upon storage.Use a fresh bottle of CSI or one that has been properly stored under inert gas in a refrigerator.
Formation of Polymeric Byproducts Reaction temperature was too high during CSI addition.Maintain strict temperature control (0-5 °C) during the dropwise addition of CSI.
Incomplete Reductive Cleavage Insufficient reducing agent or reaction time.Ensure at least 2 equivalents of Na₂SO₃ are used and allow for adequate stirring time (1-2 hours). Monitor by TLC.
pH of the workup solution is too acidic.Ensure sufficient NaHCO₃ is used to maintain a basic pH during the reductive workup.

Conclusion

The synthesis of 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one via CSI cycloaddition is a highly effective and reliable method for accessing this valuable chemical scaffold. By exercising stringent safety precautions and maintaining anhydrous conditions, researchers can achieve high yields of the desired product. The protocol described herein provides a robust foundation for the synthesis of this and related bicyclic β-lactams, opening avenues for further exploration in medicinal chemistry and materials science.

References

  • Grokipedia. Chlorosulfonyl isocyanate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%. [Link]

  • Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. IntechOpen. [Link]

  • Li, Z., et al. (2021). Challenges in the Highly Selective [3 + 1]-Cycloaddition of an Enoldiazoacetamide to Form a Donor–Acceptor Cis-Cyclobutenecarboxamide. Molecules, 26(12), 3568. [Link]

  • Hale, K. J., et al. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry, 85(20), 13046–13066. [Link]

  • Shellhamer, D. F., & Perry, M. C. (2020). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Trends in Organic Chemistry, 21, 1-10. [Link]

  • Al-Karaghouli, A. A., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. In An Overview of the Synthesis of 2-Azetidinones. IntechOpen. [Link]

  • Banik, B. K. (2020). Beta Lactams and Products. Encyclopedia.pub. [Link]

  • Babaei, G., et al. (2023). Exploiting the Reactivity of Destabilized Pyrrolylketene for the Stereoselective Synthesis of β-Lactams. Chemistry, 5(4), 2697-2710. [Link]

  • Navarrete-Vázquez, G., et al. (2009). Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. Molecules, 14(1), 334-345. [Link]

  • PubChem. 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one. [Link]

  • Rasmussen, J. K., & Hassner, A. (1973). Chlorosulfonyl Isocyanate. Organic Syntheses, 53, 30. [Link]

  • Patel, R., et al. (2023). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. Molecules, 28(22), 7543. [Link]

  • Malpass, J. R., & Tweddle, N. J. (1972). Control over cyclisation pathways in the reaction of chlorosulphonyl isocyanate with olefins. Journal of the Chemical Society, Chemical Communications, (22), 1244. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Jäntschi, L., & Bolboacă, S. D. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. International Journal of Molecular Sciences, 22(16), 8892. [Link]

  • Lee, J., et al. (2008). Synthesis of β-Lactams Bearing Functionalized Side Chains from a Readily Available Precursor. Organic Letters, 10(24), 5561–5564. [Link]

  • Aristilde, L., et al. (2021). Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. Environmental Science & Technology, 55(13), 8826–8836. [Link]

  • Gellerman, G., et al. (2008). Synthesis of beta-lactams bearing functionalized side chains from a readily available precursor. Organic Letters, 10(24), 5561-4. [Link]

  • baseclick. Protocols. [Link]

Sources

Application Notes & Protocols: 3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating Underexplored Chiral Scaffolds

In the field of asymmetric synthesis, the development and application of novel chiral auxiliaries are paramount to advancing the stereoselective synthesis of complex molecules. This guide focuses on 3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one , a rigid bicyclic lactam with significant potential as a chiral auxiliary. It is important to note that, as of this writing, the published literature on the specific applications of this tricyclic lactam in asymmetric synthesis is limited.

To provide a comprehensive and practical guide, we will leverage the extensive research conducted on a closely related and well-documented chiral auxiliary: (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one , commonly known as the Vince Lactam [1][2]. The structural rigidity and stereochemical properties of Vince Lactam provide a robust predictive framework for the potential applications and stereochemical outcomes when using 3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one. This document will, therefore, present protocols and mechanistic insights derived from the Vince Lactam literature, adapted for our target auxiliary.

Structural Analysis and Rationale for Use

The efficacy of a chiral auxiliary is rooted in its ability to enforce a specific conformation upon a prochiral substrate, thereby directing the approach of a reagent to one of two diastereotopic faces. Both 3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one and Vince Lactam share a rigid bicyclic framework that effectively shields one face of an attached acyl group.

G start Racemic Auxiliary Synthesis (e.g., Diels-Alder) resolution Enzymatic Kinetic Resolution (e.g., using γ-lactamase) start->resolution separation Separation of Enantiomers resolution->separation enant1 (+)-Auxiliary separation->enant1 hydrolyzed Ring-Opened Acid separation->hydrolyzed enant2 (-)-Auxiliary hydrolyzed->enant2 Chemical Re-cyclization

Caption: General workflow for obtaining the enantiopure auxiliary.

Application in Asymmetric Alkylation

The enolates derived from N-acyl derivatives of chiral bicyclic lactams are powerful nucleophiles for asymmetric alkylation reactions. The rigid scaffold of the auxiliary dictates the trajectory of the incoming electrophile.

Mechanism of Stereocontrol

Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a lithium enolate is formed. The lithium cation is believed to chelate with the carbonyl oxygen of the lactam and the enolate oxygen, creating a rigid structure. The bicyclic framework of the auxiliary then sterically hinders one face of the enolate, forcing the electrophile to approach from the less hindered face.

G cluster_mech Proposed Transition State for Alkylation enolate N-Acyl Auxiliary Li-Enolate electrophile E⁺ (Electrophile) enolate:f1->electrophile Nucleophilic Attack (from less hindered face) product Alkylated Product (High d.e.) electrophile->product shielding Steric Shielding by Bicyclic Scaffold shielding->enolate:f0

Sources

Application Notes & Protocols for the Scalable Production of 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one, a saturated tricyclic lactam with potential applications as a constrained scaffold in medicinal chemistry and drug development. Due to the limited direct literature on the synthesis of this specific molecule, this guide presents a robust and scalable two-step synthetic pathway. The proposed route commences with the synthesis of the unsaturated precursor, 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one, via a [2+2] cycloaddition of norbornadiene with chlorosulfonyl isocyanate (CSI). This is followed by the catalytic hydrogenation of the olefinic bond to yield the target saturated compound. This guide offers detailed protocols, mechanistic insights, safety considerations, and data presentation to aid researchers in the successful and scalable production of these valuable chemical entities.

Introduction: Rationale and Synthetic Strategy

The rigid, three-dimensional architecture of tricyclic lactams like 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one makes them attractive building blocks in the design of novel therapeutics. The constrained conformational flexibility can lead to enhanced binding affinity and selectivity for biological targets. This guide addresses the need for a scalable and reliable synthetic route to this compound and its immediate precursors.

Our synthetic strategy is predicated on a two-stage approach that leverages well-established and scalable chemical transformations.

Stage 1: Synthesis of the Unsaturated Precursor. The core tricyclic framework is constructed via a [2+2] cycloaddition reaction. Norbornadiene is selected as a cost-effective and readily available starting material. Its reaction with chlorosulfonyl isocyanate (CSI), a highly reactive dienophile, is anticipated to form the desired fused β-lactam (azetidinone) ring system. A subsequent reductive workup removes the chlorosulfonyl group, yielding 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one. The mechanism for the cycloaddition of CSI with alkenes can proceed through a concerted or stepwise pathway, often influenced by the electronic nature of the alkene[1].

Stage 2: Hydrogenation to the Saturated Target Compound. The olefinic bond in the unsaturated precursor is then reduced via catalytic hydrogenation. This is a standard, high-yielding, and industrially scalable method for the saturation of carbon-carbon double bonds[2][3][4]. The choice of catalyst and reaction conditions can be optimized for efficiency and selectivity.

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Unsaturated Precursor Synthesis cluster_1 Stage 2: Saturation A Norbornadiene C [2+2] Cycloaddition A->C B Chlorosulfonyl Isocyanate (CSI) B->C D N-Chlorosulfonyl-3-azatricyclo [4.2.1.0²,⁵]non-7-en-4-one C->D Formation of β-lactam E Reductive Workup (aq. Na₂SO₃) D->E F 3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one (Unsaturated Precursor) E->F Removal of SO₂Cl G Catalytic Hydrogenation (H₂, Pd/C) F->G H 3-Azatricyclo[4.2.1.0²,⁵]nonan-4-one (Saturated Target) G->H Reduction of C=C bond

Caption: Proposed two-stage synthetic workflow.

Detailed Application Notes and Protocols

Stage 1: Synthesis of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one (Unsaturated Precursor)

This stage involves the formation of the tricyclic lactam from norbornadiene and chlorosulfonyl isocyanate. CSI is a highly corrosive and water-reactive reagent, and all manipulations must be performed under anhydrous conditions in a well-ventilated fume hood[5][6][7].

2.1.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Norbornadiene98%, stabilizedMajor SupplierShould be filtered through a plug of alumina to remove inhibitors before use.
Chlorosulfonyl Isocyanate (CSI)98%Major SupplierExtremely hazardous. Handle with extreme caution.
Dichloromethane (DCM)Anhydrous, >99.8%Major SupplierDry over CaH₂ and distill before use.
Sodium Sulfite (Na₂SO₃)Anhydrous, ACS reagentMajor Supplier
Sodium Bicarbonate (NaHCO₃)ACS reagentMajor Supplier
Magnesium Sulfate (MgSO₄)AnhydrousMajor Supplier
Diethyl EtherAnhydrousMajor Supplier
Celite®Major Supplier

2.1.2. Experimental Protocol

  • Reaction Setup: Assemble a flame-dried, three-necked 1 L round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Initial Charge: Charge the flask with freshly filtered norbornadiene (1.00 mol, 92.1 g) and anhydrous dichloromethane (400 mL). Cool the solution to 0 °C using an ice-water bath.

  • CSI Addition: Slowly add chlorosulfonyl isocyanate (1.05 mol, 148.6 g, 92.3 mL) dropwise to the stirred solution via the dropping funnel over a period of 60-90 minutes. CAUTION: The reaction is exothermic. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. The progress of the reaction can be monitored by TLC or ¹H NMR analysis of quenched aliquots.

  • Reductive Workup (Quenching): Prepare a solution of sodium sulfite (1.50 mol, 189 g) in 1 L of ice-cold water. In a separate large flask (e.g., 4 L beaker or reactor), place 500 g of crushed ice and 500 mL of diethyl ether.

  • While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/ether slurry.

  • Slowly add the cold sodium sulfite solution to the quenched reaction mixture. The addition should be controlled to keep the temperature below 20 °C. Stir the biphasic mixture for 1 hour, allowing the reduction of the N-chlorosulfonyl intermediate to complete[1][8].

  • Extraction and Neutralization: Separate the organic layer. Extract the aqueous layer three times with 200 mL portions of dichloromethane.

  • Combine all organic extracts and wash sequentially with 200 mL of saturated aqueous sodium bicarbonate solution and 200 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one can be purified by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield a white to off-white solid.

Stage 2: Synthesis of 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one (Saturated Target)

This stage involves the selective reduction of the carbon-carbon double bond of the unsaturated precursor using catalytic hydrogenation.

2.2.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Azatricyclo[4.2.1.02,5]non-7-en-4-oneAs prepared in Stage 1-
Palladium on Carbon (Pd/C)10 wt. %, dryMajor SupplierPotentially pyrophoric. Handle with care.[6][7][9][10]
Methanol (MeOH) or Ethyl Acetate (EtOAc)ACS reagent gradeMajor Supplier
Hydrogen (H₂) gasHigh purityGas Supplier

2.2.2. Experimental Protocol

  • Catalyst Handling and Reactor Setup: In a well-ventilated fume hood, carefully add 10% Pd/C (5 mol % Pd relative to substrate) to a hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled glass reactor). CAUTION: Dry Pd/C is pyrophoric and can ignite in the presence of air and solvents. It is best handled under an inert atmosphere or wetted with a small amount of the reaction solvent.

  • Inerting the Vessel: Add the reaction solvent (e.g., methanol, ~20 mL per gram of substrate) to the vessel containing the catalyst. Seal the vessel and purge several times with nitrogen or argon to remove all oxygen.

  • Substrate Addition: Dissolve 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one (1.00 mol, 135.2 g) in the reaction solvent (e.g., 2.7 L of methanol) and add it to the hydrogenation vessel via a cannula or under a positive pressure of inert gas.

  • Hydrogenation: Purge the vessel with hydrogen gas (3-5 cycles, evacuating to a partial vacuum and backfilling with H₂). Pressurize the vessel to the desired pressure (typically 50-100 psi or 3-7 bar) with hydrogen.

  • Reaction Execution: Begin vigorous stirring or shaking and heat the reaction mixture to a suitable temperature (e.g., 25-50 °C) if necessary. The hydrogenation of norbornene derivatives is typically efficient at room temperature[5][11].

  • Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen gas. The reaction is complete when hydrogen consumption ceases. This can be confirmed by TLC or GC-MS analysis of a sample carefully withdrawn from the reactor.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. CAUTION: The filter cake containing the catalyst is pyrophoric and should not be allowed to dry in the air. Immediately quench the filter cake with plenty of water.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one.

  • Purification: The product is often of high purity after filtration. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid[12][13][14][15].

Data and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

Table 1: Expected Physicochemical and Spectroscopic Data

CompoundIUPAC NameCAS NumberMolecular FormulaMW ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
Unsaturated Precursor 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one14735-70-7C₈H₉NO135.16Signals for olefinic protons (~6.0-6.5), bridgehead protons, cyclobutyl protons, and NH proton.Signals for C=O, C=C, and multiple aliphatic carbons.
Saturated Target 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one7486-95-5C₈H₁₁NO137.18Absence of olefinic signals. Complex aliphatic region for bridge and cyclobutyl protons, and NH proton.Signal for C=O and multiple aliphatic carbons.

Safety and Handling

Chlorosulfonyl Isocyanate (CSI):

  • Hazards: Highly corrosive, reacts violently with water, causes severe burns, and is a strong lachrymator.[5][6][7]

  • Handling: Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Use only anhydrous solvents and glassware.

  • Quenching: Quench excess CSI and reaction mixtures with extreme caution, preferably by adding the reaction mixture to a slurry of ice and a water-miscible organic solvent.

Catalytic Hydrogenation:

  • Hazards: Hydrogen gas is highly flammable and can form explosive mixtures with air. Palladium on carbon and Raney Nickel catalysts are pyrophoric, especially after use, and can ignite solvents upon exposure to air.[6][7][9][10]

  • Handling: Conduct hydrogenation in a dedicated apparatus (e.g., Parr shaker) designed for reactions under pressure. Ensure the system is properly purged of air before introducing hydrogen. The catalyst should be handled under an inert atmosphere or as a slurry in solvent.

  • Workup: Never allow the catalyst on the filter paper to dry. Quench the filter cake immediately and thoroughly with water after filtration.

Scalability and Process Optimization

  • [2+2] Cycloaddition: This reaction is generally scalable. Key considerations for large-scale production include efficient heat management during the exothermic addition of CSI and the safe handling and quenching of large quantities of this hazardous reagent. A continuous flow reactor could offer advantages in terms of safety and temperature control.

  • Catalytic Hydrogenation: This is a well-established industrial process. For large-scale operations, a stainless-steel hydrogenation reactor is recommended. Catalyst loading can often be optimized and reduced on a larger scale. Catalyst filtration and handling are critical safety considerations at scale.

  • Purification: For multi-kilogram scale, purification by crystallization is preferred over chromatography due to cost and efficiency[12][13][14][15]. Developing a robust crystallization procedure with an appropriate solvent system is crucial for obtaining high-purity material.

Conclusion

This guide outlines a logical and scalable synthetic route to 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one and its unsaturated precursor. By employing a [2+2] cycloaddition with the highly reactive chlorosulfonyl isocyanate followed by a standard catalytic hydrogenation, these valuable tricyclic lactams can be produced in a controlled and efficient manner. Adherence to the detailed protocols and stringent safety precautions is paramount for the successful and safe execution of this synthesis.

References

  • Organic Syntheses Procedure. chlorosulfonyl isocyanate. Available at: [Link]

  • Carnegie Mellon University. Pyrophoric Handling Procedure. Available at: [Link]

  • BALAJI. Safety, Storage, Shelf Life, Handling and Disposal. Available at: [Link]

  • ResearchGate. Heterogeneous hydrogenation and isomerization of carbocyclic compounds of the norbornene series (review). Available at: [Link]

  • Central Washington University. Safe Handling of Pyrophoric Chemicals. Available at: [Link]

  • International Filter Products. Pyrophoric Materials: Safety and Best Practices. Published May 9, 2025. Available at: [Link]

  • The Pennsylvania State University. 5.5 Reduction of Alkenes: Hydrogenation – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available at: [Link]

  • OpenStax. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry. Published September 20, 2023. Available at: [Link]

  • Wikipedia. Hydrogenation. Available at: [Link]

  • Environment, Health and Safety, University of Colorado Boulder. Pyrophoric Chemicals. Available at: [Link]

  • Research Trends. Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Available at: [Link]

  • Chemistry LibreTexts. Catalytic Hydrogenation of Alkenes. Published January 22, 2023. Available at: [Link]

  • Journal of the American Chemical Society. Simple Amine-Directed Meta-Selective C–H Arylation via Pd/Norbornene Catalysis. Published April 24, 2015. Available at: [Link]

  • IONiC / VIPEr. Lecture notes for chapter 15. Published August 14, 2017. Available at: [Link]

  • PubMed. Ultrafast [2 + 2]-cycloaddition in norbornadiene. Published January 15, 2002. Available at: [Link]

  • ACS Publications. Reduction of N-chlorosulfonyl-.beta.-lactams to .beta.-lactams with sodium sulfite. Available at: [Link]

  • PubChem. 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one. Available at: [Link]

  • TREA. Purification of a crude lactam mixture by means of melt crystallization. Available at: [Link]

  • ACS Publications. Influence of Tacticity on the Crystal Structures of Hydrogenated Ring-Opened Poly(norbornene)s. Published August 31, 2021. Available at: [Link]

  • PubChemLite. 3-azatricyclo[4.2.1.0,2,5]nonane. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Stereochemical model of [2+2]cycloaddition of chlorosulfonyl isocyanate to chiral vinyl ethers. Available at: [Link]

  • PMC. Purification, crystallization and preliminary crystallographic analysis of recombinant Lac15 from a marine microbial metagenome. Available at: [Link]

  • University of Rochester Department of Chemistry. Purification: How To. Available at: [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. Published July 4, 2023. Available at: [Link]

  • Organic Syntheses Procedure. chlorosulfonyl isocyanate. Available at: [Link]

  • Open Access Pub. Purification Techniques. Available at: [Link]

  • ResearchGate. ChemInform Abstract: [2 + 2] Cycloaddition of Chlorosulfonyl Isocyanate to Chiral Vinyl Ethers. Available at: [Link]

  • RSC Publishing. Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium. Available at: [Link]

  • ScienceDirect. THE REACTION OF DECHLORINATING AGENTS WITH SOME NON-VOLATILE HALOGENATED ORGANICS. Available at: [Link]

  • MDPI. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Published April 25, 2025. Available at: [Link]

Sources

Application Notes & Protocols: Converting 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one to its Corresponding Amino Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: The Value of Conformationally-Restricted Amino Acids

In the landscape of modern drug discovery and peptide science, the use of non-canonical amino acids is a cornerstone for developing novel therapeutics with enhanced potency, selectivity, and metabolic stability. The target molecule for this protocol, the amino acid derived from the hydrolysis of 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one, represents a class of conformationally-restricted scaffolds. Specifically, this hydrolysis yields a derivative of cis-exo-3-aminobicyclo[3.2.1]octane-2-carboxylic acid. The rigid bicyclic structure locks the relative orientation of the amino and carboxylic acid groups, providing a powerful tool for probing receptor binding sites and designing peptidomimetics with predictable secondary structures.[1][2]

This guide provides detailed, field-proven protocols for the chemical hydrolysis of the parent lactam, a strained bicyclic amide, into its constituent amino acid. We will explore both acidic and basic hydrolysis pathways, offering researchers the flexibility to choose a method based on substrate compatibility, scale, and available equipment. Each protocol is designed not just as a series of steps, but as a self-validating system with integrated scientific rationale to ensure robust and reproducible outcomes.

Chemical Principles: The Mechanism of Lactam Ring Opening

The hydrolysis of a lactam, a cyclic amide, is a fundamental organic transformation that proceeds via nucleophilic acyl substitution. The stability of the amide bond makes this process kinetically slow, necessitating catalysis by either strong acid or base.[3] The tricyclic nature of 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one introduces significant ring strain, which can influence the rate of hydrolysis compared to simpler, acyclic amides.[3][4]

Acid-Catalyzed Hydrolysis (AAC2 Mechanism): Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[4][5] A water molecule then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an ammonium ion lead to the formation of the carboxylic acid, yielding the final amino acid product in its protonated, ammonium salt form.[6][7]

Base-Catalyzed Hydrolysis (BAC2 Mechanism): In an alkaline environment, a hydroxide ion serves as a potent nucleophile, directly attacking the carbonyl carbon of the lactam.[5][8] This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond and expelling an amide anion. This highly basic anion rapidly deprotonates the newly formed carboxylic acid in an intramolecular acid-base reaction. A final workup step involving acidification is required to protonate the carboxylate and yield the neutral amino acid.[5][9]

Caption: General mechanisms for acid- and base-catalyzed lactam hydrolysis.

Comparative Overview of Hydrolysis Protocols

The choice between acidic and basic hydrolysis is a critical decision point. The following table summarizes the key parameters and considerations for each method to guide your selection.

ParameterAcidic Hydrolysis ProtocolBasic Hydrolysis Protocol
Primary Reagent 6 M Hydrochloric Acid (HCl)1 M - 4 M Sodium Hydroxide (NaOH)
Temperature 100-110 °C (Reflux)80-100 °C
Typical Duration 18 - 24 hours4 - 8 hours
Product Form Hydrochloride SaltZwitterion (after neutralization)
Key Advantage Robust and widely applicable for complete hydrolysis.[8]Generally faster reaction times.[10]
Key Disadvantage Potential for degradation of sensitive functional groups.[11]Risk of racemization at the α-carbon.[8]
Purification Ion-exchange chromatography or direct crystallization.Precipitation at isoelectric point, followed by recrystallization.

Detailed Experimental Protocols

The following protocols provide comprehensive, step-by-step instructions for the hydrolysis of 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one.

Protocol 1: Acidic Hydrolysis with 6 M HCl

This method is the classical approach for complete hydrolysis and is recommended for achieving maximum conversion.[11][12]

Materials and Reagents:

  • 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one

  • 6 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask (50 mL or appropriate size)

  • Reflux condenser and heating mantle

  • Rotary evaporator

  • Strong cation exchange resin (e.g., Dowex 50WX8)

  • Ammonium hydroxide solution (2 M)

  • pH meter or pH paper

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask, add the lactam (e.g., 500 mg, 3.64 mmol). Add 20 mL of 6 M HCl.

    • Scientist's Note: A high concentration of acid is required to effectively catalyze the cleavage of the stable peptide bond.[8] The volume ensures the substrate remains fully solvated throughout the reaction.

  • Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to 110 °C using a heating mantle. Maintain a gentle reflux for 24 hours.

    • Scientist's Note: Elevated temperatures are necessary to provide the activation energy for hydrolysis.[4] Refluxing prevents the loss of solvent and reagent over the extended reaction time. The reaction can be monitored by taking small aliquots and analyzing via LC-MS to track the disappearance of the starting material.

  • Acid Removal: After 24 hours, allow the reaction mixture to cool to room temperature. Remove the excess HCl and water under reduced pressure using a rotary evaporator. The residue will be the crude amino acid hydrochloride salt.

    • Scientist's Note: It is crucial to remove all acid before purification. Co-evaporation with deionized water (3 x 20 mL) can help remove residual traces of HCl.

  • Purification via Ion-Exchange Chromatography: Prepare a column with a strong cation exchange resin. Dissolve the crude product in a minimal amount of deionized water and load it onto the column.[][14]

    • Wash the column with deionized water to remove any uncharged impurities.

    • Elute the desired amino acid from the resin using a 2 M ammonium hydroxide solution.

    • Scientist's Note: At low pH, the amino acid is protonated (R-NH₃⁺) and binds to the negatively charged resin. The basic ammonia solution deprotonates the amino group, releasing the neutral amino acid from the column.[15]

  • Product Isolation: Collect the fractions containing the amino acid (monitor by TLC or LC-MS). Combine the relevant fractions and remove the solvent and excess ammonia on a rotary evaporator to yield the pure amino acid.

Protocol 2: Basic Hydrolysis with NaOH

This method offers a faster alternative, though care must be taken during workup to isolate the product effectively.[10]

Materials and Reagents:

  • 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with stir bar

  • Heating mantle with temperature control

  • pH meter

  • Buchner funnel and filter paper

  • Ethanol

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the lactam (e.g., 500 mg, 3.64 mmol) in 20 mL of 1 M NaOH.

  • Hydrolysis: Heat the solution to 90 °C with stirring for 6 hours.

    • Scientist's Note: While faster than acid hydrolysis, basic conditions can increase the risk of epimerization at the α-carbon. Using the mildest effective conditions (temperature, time, base concentration) is recommended.[8] Monitor the reaction to avoid prolonged exposure.

  • Neutralization and Precipitation: Cool the reaction mixture to room temperature in an ice bath. Slowly add 1 M HCl dropwise while vigorously stirring and monitoring the pH.

    • Scientist's Note: The product is an amphoteric molecule. It will be least soluble at its isoelectric point (pI).[15] As you add acid, the sodium carboxylate will be protonated. Continue adding acid until the amino acid precipitates out of solution. The exact pH for maximum precipitation should be determined empirically but is typically in the range of pH 5-7 for similar amino acids.

  • Isolation: Once maximum precipitation is observed, continue stirring in the ice bath for another 30 minutes to ensure complete crystallization. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold deionized water, followed by cold ethanol, to remove residual salts. The product can be further purified by recrystallization from a water/ethanol mixture. Dry the final product under vacuum.

Workflow and Analytical Characterization

The overall process from starting material to final, validated product follows a logical sequence. Successful conversion and purity should be confirmed using standard analytical techniques.

G start Weigh Lactam Substrate decision Select Hydrolysis Protocol start->decision acid_path Acidic Hydrolysis (6M HCl, 110°C, 24h) decision->acid_path Acidic base_path Basic Hydrolysis (1M NaOH, 90°C, 6h) decision->base_path Basic acid_workup Workup: Rotary Evaporation acid_path->acid_workup base_workup Workup: Neutralization & Precipitation base_path->base_workup purify_acid Purification: Ion-Exchange Chromatography acid_workup->purify_acid purify_base Purification: Recrystallization base_workup->purify_base analysis Analytical Characterization (NMR, MS, HPLC) purify_acid->analysis purify_base->analysis final_product Pure Amino Acid analysis->final_product

Caption: Experimental workflow from lactam hydrolysis to product validation.

Analytical Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the structure of the final product. Key changes to look for include the disappearance of the lactam N-H signal and the appearance of signals corresponding to the carboxylic acid proton (-COOH) and the primary amine protons (-NH₂ or -NH₃⁺).[16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact mass of the hydrolyzed product, which should correspond to the addition of one molecule of water (C₈H₁₁NO + H₂O → C₈H₁₃NO₂).[17]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity.[][18]

References

  • Musgrave, R. (2017, March 14). Lactam Hydrolysis. YouTube. Retrieved from [Link]

  • Cox, R. A., & Yates, K. (1981). Lactams in sulfuric acid. The mechanism of amide hydrolysis in weak to moderately strong aqueous mineral acid media. Canadian Journal of Chemistry, 59(19), 2853-2863. Retrieved from [Link]

  • Alia, et al. (2019). Separation and Purification of Amino Acids. ResearchGate. Retrieved from [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. Retrieved from [Link]

  • Page, M. I., & Morris, J. J. (1993). The mechanisms of hydrolysis of the ??-lactam isatin and its derivatives. Journal of the Chemical Society, Perkin Transactions 2, (8), 1657-1661. Retrieved from [Link]

  • Kamnerdpetch, C., et al. (n.d.). Hydrolysis and analysis of amino acids from purified peptides. kplkla.wiki. Retrieved from [Link]

  • Weber, S. G., et al. (1996). Electrochemiluminescence-Based Detection of β-Lactam Antibiotics and β-Lactamases. Analytical Chemistry, 68(13), 2167-2173. Retrieved from [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. Retrieved from [Link]

  • Gallien, S., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Clinical Chemistry, 67(11), 1545-1554. Retrieved from [Link]

  • Pointud, J. C., & Lormeau, J. C. (1989). U.S. Patent No. 4,874,893. Washington, DC: U.S. Patent and Trademark Office.
  • de Oliveira, A. R. M., et al. (2023). Analyzes of β-lactam antibiotics by direct injection of environmental water samples into a functionalized graphene oxide-silica. Microchemical Journal, 186, 108283. Retrieved from [Link]

  • Kono, M., et al. (1981). NMR spectrometric assay for determining enzymatic hydrolysis of β-lactam antibiotics with bacteria in aqueous solution. FEMS Microbiology Letters, 12(1), 51-54. Retrieved from [Link]

  • Brahms, A., & Peifer, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water, 13(16), 2225. Retrieved from [Link]

  • Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Tews, J. K., & Harper, A. E. (1986). Synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids. Journal of Neurochemistry, 47(2), 605-612. Retrieved from [Link]

  • Yates, K., & Modro, T. A. (1979). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Accounts of Chemical Research, 12(9), 324-330. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(9), 31-39. Retrieved from [Link]

  • Bowden, K., & Bromley, K. (1990). Alkaline Hydrolysis of a gamma-Lactam Ring. Journal of the Chemical Society, Perkin Transactions 2, (12), 2111-2114. Retrieved from [Link]

  • Davidson, I. (2003). Hydrolysis of Samples for Amino Acid Analysis. In J. M. Walker (Ed.), Protein Sequencing Protocols. Humana Press. Retrieved from [Link]

Sources

Advanced Application Note: C-H Activation Techniques on the Tricyclic Norbornane Skeleton

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The norbornane (bicyclo[2.2.1]heptane) skeleton is a privileged pharmacophore in drug discovery, serving as a rigid "spacer" that defines precise vectors for substituent display.[1] However, its chemical inertness presents a paradox: while the scaffold is stable, late-stage functionalization is notoriously difficult due to the high bond dissociation energy (BDE) of its C-H bonds (approx. 96-100 kcal/mol) and the steric protection of the bridgehead carbons.

This guide details three distinct protocols for activating C-H bonds on this skeleton, selected based on their mechanism of selectivity :

  • Palladium-Catalyzed Arylation: Uses Auxiliary-Directed activation to access the elusive bridgehead (3°) and bridge (2°) positions.[1]

  • Iron-Catalyzed Oxidation (White’s Catalyst): Uses Electronic/Steric control to selectively oxidize methylene sites, avoiding the bridgehead.[1][2]

  • Iridium-Catalyzed Borylation: Uses Steric control to functionalize the most accessible methylene protons, enabling subsequent cross-coupling.[1]

Method Selection Guide

The following decision tree illustrates the logical flow for selecting the appropriate C-H activation method based on the desired site of functionalization and substrate complexity.

CH_Selection_Tree Start Target: Norbornane Skeleton Functionalization Selectivity Selectivity Requirement? Start->Selectivity Bridgehead Target: Bridgehead (3°) C-H Selectivity->Bridgehead Tertiary Site Methylene Target: Methylene (2°) C-H Selectivity->Methylene Secondary Site DirectingGroup Can you install a Directing Group? Bridgehead->DirectingGroup Oxidation Target: C-OH / C=O (Oxidation) Methylene->Oxidation Borylation Target: C-Bpin (Carbon-Carbon Bond Formation) Methylene->Borylation Pd_Method Protocol 1: Pd-Catalyzed Directed Arylation (Auxiliary Required) DirectingGroup->Pd_Method Yes (Amide/Oxime) Fe_Method Protocol 2: Fe(PDP) Oxidation (Electronic/Steric Control) Oxidation->Fe_Method Ir_Method Protocol 3: Ir-Catalyzed Borylation (Steric Control) Borylation->Ir_Method

Figure 1: Decision matrix for selecting the optimal C-H activation protocol based on regioselectivity goals.[1]

Protocol 1: Palladium-Catalyzed Directed Bridgehead Arylation[1]

Objective: Functionalization of the bridgehead (C1/C4) or proximal methylene (C2/C3) positions. Mechanism: Pd(II)/Pd(IV) catalytic cycle facilitated by a bidentate directing group (DG) that enforces a strained palladacycle intermediate.[1]

Scientific Grounding

The bridgehead C-H bond has high s-character, making it acidic but sterically hindered.[1] Standard Pd-catalysis fails here. However, using a bidentate auxiliary (e.g., 8-aminoquinoline or picolinamide) allows the formation of a rigid 5- or 6-membered palladacycle.[1] The geometry of the norbornane skeleton forces the metal center into proximity with the bridgehead C-H, overcoming the entropic barrier.

Experimental Protocol

Reagents:

  • Substrate: Norbornane-2-carboxylic acid derivative (with 8-aminoquinoline DG).[1]

  • Catalyst: Pd(OAc)₂ (10 mol%).[1]

  • Ligand: None (Ligand-free conditions often preferred to reduce steric bulk).[1]

  • Oxidant: Ag₂CO₃ (2.0 equiv) or AgOAc.[1]

  • Coupling Partner: Aryl Iodide (Ar-I, 2.0 equiv).[1]

  • Solvent: t-Amyl alcohol (0.2 M).[1]

Step-by-Step Workflow:

  • DG Installation: Condense the norbornane carboxylic acid with 8-aminoquinoline using HATU/DIPEA to form the amide substrate.

  • Reaction Setup: In a glovebox or flame-dried Schlenk tube, combine the amide substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), Ag₂CO₃ (110 mg, 0.4 mmol), and Aryl Iodide (0.4 mmol).

  • Solvation: Add t-Amyl alcohol (1.0 mL). Seal the tube with a Teflon-lined cap.[1]

  • Heating: Heat to 110 °C for 18–24 hours. Note: High temperature is required to surmount the activation energy of the bridgehead C-H bond.

  • Workup: Cool to room temperature. Filter through a celite pad (eluting with DCM).[1] Concentrate and purify via silica gel chromatography.

Self-Validating Check:

  • Success Indicator: Appearance of a quaternary carbon signal in ¹³C NMR at the bridgehead position.[1]

  • Failure Mode: If only starting material is recovered, check the geometry of the DG. If the C-H bond vector is >3.5 Å from the Pd center in the theoretical intermediate, activation will not occur.

Protocol 2: Iron-Catalyzed Remote Oxidation (White’s Catalyst)[1]

Objective: Selective oxidation of methylene (2°) sites to alcohols or ketones.[1] Mechanism: Radical rebound.[1][3] The bulky electrophilic iron-oxo species [Fe(V)=O] abstracts a hydrogen atom from the most electron-rich, sterically accessible position.[1]

Scientific Grounding

On the norbornane skeleton, the bridgehead C-H bonds are tertiary but electron-deficient (due to strain/hybridization) and sterically blocked. Therefore, Fe(PDP) (White's Catalyst) selectively targets the methylene (2°) sites.[1] The exo face is sterically more accessible than the endo face, leading to exo-selectivity.[1]

Experimental Protocol

Reagents:

  • Catalyst: Fe(PDP) (5 mol%) or Fe(CF₃-PDP) for highly deactivated substrates.[1]

  • Oxidant: H₂O₂ (50 wt.%, 1.2 equiv).[1]

  • Additive: Acetic Acid (AcOH, 0.5 equiv).[1][4]

  • Solvent: Acetonitrile (MeCN).[1]

Step-by-Step Workflow (Slow Addition Protocol):

  • Preparation: Dissolve substrate (0.3 mmol) and AcOH (0.15 mmol) in MeCN (0.5 mL) in a vial.

  • Catalyst/Oxidant Solutions:

    • Solution A: Fe(PDP) (13.5 mg) in MeCN (0.5 mL).[1]

    • Solution B: H₂O₂ (21 µL of 50% stock) diluted in MeCN (3.5 mL).

  • Simultaneous Addition: Add Solution A and Solution B dropwise to the substrate vial over 45–60 minutes using a syringe pump.

    • Why? Keeping the steady-state concentration of the oxidant low prevents catalyst decomposition (dimerization) and over-oxidation.

  • Stirring: Stir for an additional 10 minutes after addition is complete.

  • Quench: Add saturated NaHCO₃ solution. Extract with EtOAc.[1]

Mechanistic Pathway Visualization:

Fe_Cycle Fe_II Fe(II)(PDP) (Resting State) Fe_V [Fe(V)=O] (Active Oxidant) Fe_II->Fe_V + H2O2 / AcOH Radical C• Radical (Substrate) Fe_V->Radical H-Atom Abstraction (Rate Limiting) Product C-OH Product Radical->Product OH Rebound (Fast) Product->Fe_II Regeneration

Figure 2: The radical rebound mechanism of Fe(PDP) catalysis, highlighting the H-atom abstraction step which dictates regioselectivity.[1]

Protocol 3: Iridium-Catalyzed Undirected Borylation[1]

Objective: Installation of a boronate ester (Bpin) for subsequent C-C bond formation.[1] Mechanism: Ir(III)/Ir(V) catalytic cycle.[1] Selectivity is purely steric .

Scientific Grounding

Unlike Pd or Fe, Iridium catalysis (using [Ir(COD)(OMe)]₂ and dtbpy) is governed almost exclusively by sterics.[1] In norbornane, the bridgehead protons are bulky.[1] The catalyst prefers the least hindered methylene protons.[1] This typically results in functionalization at the C2/C3 positions, often with exo selectivity due to the "U-shape" of the cavity hindering endo approach.

Experimental Protocol

Reagents:

  • Precursor: [Ir(COD)(OMe)]₂ (1.5 mol%).[1]

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol%).[1]

  • Boron Source: B₂pin₂ (0.5 equiv relative to substrate, or 1.0 equiv).[1]

  • Solvent: Hexane or THF (can be run neat).[1]

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox, mix [Ir(COD)(OMe)]₂ (5 mg) and dtbpy (4 mg) in Hexane (1 mL). The solution should turn dark brown/red.[1]

  • Reagent Addition: Add B₂pin₂ (127 mg, 0.5 mmol) and the norbornane substrate (1.0 mmol).

    • Note: Using excess substrate (2:1 ratio) favors mono-borylation.[1]

  • Reaction: Seal in a pressure tube and heat to 80 °C for 4–16 hours.

  • Monitoring: Monitor by GC-MS. Look for the [M+126] mass shift (Bpin insertion).[1]

  • Workup: Evaporate volatiles. The crude reaction mixture is often pure enough for direct oxidation (to alcohol) or Suzuki coupling.[1] Silica gel purification can degrade the Bpin ester; if necessary, use rapid filtration through a short plug of silica.

Summary of Selectivity & Data Comparison

FeaturePd-Catalyzed ArylationFe(PDP) OxidationIr-Catalyzed Borylation
Primary Target Bridgehead (3°) or Proximal 2°Methylene (2°)Methylene (2°)
Selectivity Source Directing Group (Geometric) Electronics & Sterics Sterics (Kinetic)
Key Intermediate Palladacycle (5/6-membered)Carbon Radical (Short-lived)Ir(V)-Aryl Hydride
Functional Group Tol. Moderate (Sensitive to oxidants)Good (Tolerates esters, amides)Excellent (Tolerates most FGs)
Typical Yield 40–70%45–60%60–90%

References

  • Pd-Catalyzed Bridgehead Arylation

    • Source: "Palladium-Catalyzed Double Activation and Arylation of 2° and 3° C(sp3)–H Bonds of the Norbornane System."
    • URL:[Link][1]

  • Fe(PDP) Oxidation (White's Catalyst)

    • Source: "A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis."[1][2][3][5] Science2007 , 318, 783.[1][2]

    • URL:[Link]

  • Ir-Catalyzed Borylation

    • Source: "Catalytic undirected borylation of tertiary C–H bonds in bicyclo[1.1.1]pentanes..." (Contextual reference for bicyclic systems).
    • URL:[Link]

  • Cyclopropane (Nortricyclane)

    • Source: "Pd(II)
    • URL:[Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one (CAS No. 7486-95-5). This molecule, a saturated tricyclic lactam, possesses a rigid, non-polar hydrocarbon framework, which contributes to its characteristically low solubility in aqueous media. This guide is designed for researchers, scientists, and drug development professionals to provide a structured approach to overcoming solubility challenges, ensuring reliable and reproducible experimental outcomes. We will explore several methods, from simple pH adjustments to advanced complexation techniques, explaining the scientific principles behind each approach.

Part 1: Troubleshooting Guide for Solubility Enhancement

This section is structured as a series of questions and answers to guide you through the process of solubilizing 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one, starting with the simplest methods and progressing to more complex solutions.

Q1: I'm observing poor dissolution of 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one in my neutral aqueous buffer. What is the first and simplest method I should try?

A1: pH Adjustment.

The solubility of compounds with ionizable groups is often highly dependent on pH.[1] 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one contains a secondary amine within its lactam structure. While amides are generally weak bases, adjusting the pH can influence the molecule's surface charge and interactions with water. Amines are basic and can be protonated in acidic conditions to form a more soluble cationic species.[2][3] Therefore, carefully lowering the pH is the most straightforward initial step.

Mechanism of Action: By lowering the pH, you increase the concentration of protons (H+) in the solution. The lone pair of electrons on the nitrogen atom in the lactam ring can accept a proton, forming a positively charged ion. This charged species is more polar than the neutral molecule, leading to more favorable interactions with polar water molecules and thus, increased solubility.[4]

Experimental Protocol: Solubility Enhancement via pH Adjustment
  • Prepare a Concentrated Stock: First, attempt to dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution.

  • Select an Acidic Buffer: Choose an appropriate buffer system with a pKa below your target pH (e.g., citrate buffer for pH 3-6, acetate buffer for pH 3.6-5.6).

  • Titrate and Observe: While stirring the aqueous buffer, slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl) to lower the pH.

  • Add the Compound: Once the buffer is at the desired acidic pH, slowly add the stock solution of your compound dropwise while vortexing or stirring vigorously.

  • Assess Solubility: Visually inspect for any precipitation or cloudiness. For quantitative analysis, measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Caution: Extreme pH values (very low or very high) can lead to the hydrolysis of the lactam ring, chemically altering your compound. It is recommended to start with mildly acidic conditions (e.g., pH 4-6) and assess both solubility and compound stability.

Q2: pH adjustment was insufficient or is incompatible with my experimental system. What is the next common strategy?

A2: Utilize Co-solvents.

If altering the pH is not an option, the next logical step is to modify the solvent itself. Co-solvents are water-miscible organic solvents that, when added to water in small amounts, reduce the overall polarity of the solvent system.[5][6] This makes the environment more favorable for dissolving non-polar or poorly soluble compounds. More than 40% of new chemical entities are poorly water-soluble, making co-solvents a vital tool in formulation development.[]

Mechanism of Action: Water is a highly polar solvent with a strong, three-dimensional hydrogen-bonding network. This network creates a high cohesive energy that must be overcome to create a cavity for a non-polar solute. Co-solvents, which typically have both polar (e.g., hydroxyl) and non-polar (e.g., alkyl) regions, disrupt this hydrogen-bonding network.[] This reduces the polarity and cohesive energy of the bulk solvent, making it easier to accommodate the hydrophobic tricyclic structure of your compound and thereby increasing its solubility.[6][8]

Experimental Protocol: Solubilization Using Co-solvents
  • Select a Co-solvent: Choose a biocompatible co-solvent suitable for your application. See the table below for common options.

  • Prepare a Stock Solution: Dissolve the 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one in 100% of the chosen co-solvent to create a high-concentration stock.

  • Titrate into Aqueous Medium: While vortexing your aqueous buffer, add the stock solution dropwise until the desired final concentration of the compound is reached.

  • Determine Maximum Co-solvent Level: Ensure the final concentration of the co-solvent in your solution is as low as possible, typically starting at 1-5% (v/v) and increasing only if necessary. High concentrations of organic solvents can be toxic in cell-based assays or alter protein structure.

  • Equilibrate and Observe: Allow the solution to equilibrate (e.g., by gentle agitation for 30-60 minutes at a constant temperature) and visually inspect for precipitation.

Table 1: Common Co-solvents for Aqueous Formulations
Co-solventTypical Concentration Range (v/v)Properties & Considerations
Dimethyl Sulfoxide (DMSO) 0.1% - 5%Excellent solubilizing power for many compounds. Can be toxic to cells at >1%.
Ethanol 1% - 10%Good solubilizing power, commonly used in pharmaceuticals. Can cause protein denaturation at high concentrations.
Propylene Glycol (PG) 1% - 20%Low toxicity, widely used in oral and parenteral formulations.[8]
Polyethylene Glycol 400 (PEG 400) 5% - 30%Low toxicity, good solvent for many hydrophobic molecules. Can be viscous.[]
Q3: My experiment is sensitive to organic solvents, and I need a different approach. What can I use?

A3: Employ Surfactants.

Surfactants (surface-active agents) are amphiphilic molecules with a polar (hydrophilic) head and a non-polar (hydrophobic) tail.[9] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[10]

Mechanism of Action: In an aqueous solution, the hydrophobic tails of the surfactant molecules aggregate to form the core of the micelle, while the hydrophilic heads face outward into the water.[9][10] The hydrophobic core of the micelle creates a non-polar microenvironment that can encapsulate poorly soluble molecules like 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one, effectively increasing its apparent solubility in the bulk aqueous solution.[11] Non-ionic surfactants are generally preferred in biological research due to their lower toxicity and reduced tendency to denature proteins compared to ionic surfactants.[12][13]

Experimental Protocol: Micellar Solubilization with Surfactants
  • Choose a Surfactant: Select a high-purity, non-ionic surfactant such as Polysorbate 80 (Tween® 80) or a Poloxamer (e.g., Pluronic® F-68).

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its known CMC.

  • Add the Compound: Add the solid 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one directly to the surfactant solution.

  • Facilitate Dissolution: Use sonication or gentle heating (if the compound is thermally stable) and stirring to aid in the encapsulation and dissolution process.

  • Filter if Necessary: Once dissolved, you can filter the solution through a 0.22 µm filter to remove any undissolved particulates. The resulting solution should be clear.

Q4: I am developing a formulation for drug delivery and require maximum solubility and stability. Are there more advanced techniques?

A4: Use Cyclodextrin Inclusion Complexation.

Cyclodextrins are cyclic oligosaccharides that have a unique molecular structure resembling a truncated cone or torus.[14] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[15] This structure allows them to encapsulate other non-polar "guest" molecules, forming a stable, water-soluble "inclusion complex."[16][17]

Mechanism of Action: The hydrophobic tricyclic portion of 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one can fit snugly into the non-polar cavity of a cyclodextrin molecule.[18] The resulting host-guest complex presents the hydrophilic exterior of the cyclodextrin to the aqueous solvent, effectively masking the hydrophobicity of the guest molecule and dramatically increasing its aqueous solubility and stability.[19] Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), offer significantly higher aqueous solubility than natural β-cyclodextrin and are widely used in pharmaceutical formulations.[18]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
  • Select a Cyclodextrin: HP-β-CD is an excellent starting choice due to its high solubility and low toxicity.

  • Molar Ratio Determination: Prepare solutions with varying molar ratios of the compound to cyclodextrin (e.g., 1:1, 1:2, 1:5) to find the optimal ratio for solubilization.

  • Complexation Procedure (Kneading Method): a. Accurately weigh the cyclodextrin and place it in a mortar. b. Add a small amount of water or a water/ethanol mixture to form a paste. c. Add the weighed 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one to the paste. d. Knead the mixture thoroughly with a pestle for 30-60 minutes. e. Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved. f. The resulting powder is the inclusion complex, which can then be dissolved in your aqueous medium.

  • Solubility Testing: Dissolve the prepared complex in the aqueous buffer and determine the achieved concentration.

Diagram 1: Cyclodextrin Inclusion Complex Mechanism

G cluster_1 Step 2: Complexation in Water Compound 3-Aza-tricyclo[...]nonan-4-one Hydrophobic Complex Water-Soluble Inclusion Complex Hydrophilic Exterior Exposed Compound:f0->Complex:f0 Encapsulation Cyclodextrin Cyclodextrin (Host) Hydrophobic Cavity Hydrophilic Exterior Cyclodextrin:f0->Complex:f0 G Start Start: Compound Precipitates in Aqueous Buffer CheckIonizable Is the compound ionizable? (Contains acidic/basic group) Start->CheckIonizable TrypH Try pH Adjustment CheckIonizable->TrypH Yes CheckSolvent Is the system tolerant to organic solvents? CheckIonizable->CheckSolvent No TrypH->CheckSolvent Sufficient? No Success Solubility Achieved TrypH->Success Sufficient? Yes UseCosolvent Use Co-solvents (DMSO, EtOH, PG) CheckSolvent->UseCosolvent Yes CheckToxicity Is low toxicity critical? (e.g., Cell-based assay) CheckSolvent->CheckToxicity No UseCosolvent->CheckToxicity Sufficient? No UseCosolvent->Success Sufficient? Yes UseSurfactant Use Surfactants (e.g., Polysorbate 80) CheckToxicity->UseSurfactant No UseCyclodextrin Use Cyclodextrins (e.g., HP-β-CD) CheckToxicity->UseCyclodextrin Yes UseSurfactant->Success UseCyclodextrin->Success

Caption: A decision tree for selecting the appropriate solubilization strategy.

  • Can I combine these methods? Yes, and it is often advantageous. For example, you can use a co-solvent in a pH-adjusted buffer. []This combination can have a synergistic effect, where the pH adjustment protonates the molecule and the co-solvent simultaneously makes the bulk solvent more accommodating. Similarly, cyclodextrins can be used in buffered solutions containing low levels of co-solvents.

References

  • Jadhav, N. et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy Research. Available at: [Link]

  • Garrido, L. et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Wikipedia. Cosolvent. Available at: [Link]

  • Gherman, S. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • García, Á. et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available at: [Link]

  • Abarca, C. et al. (2019). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. Available at: [Link]

  • Slideshare. Methods of solubility enhancements. Available at: [Link]

  • Ainurofiq, A. et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Savjani, K. T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]

  • PubChem. 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one. Available at: [Link]

  • Wikipedia. Vince lactam. Available at: [Link]

  • Google Patents. US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives.
  • Forró, E. (2017). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. Available at: [Link]

  • Wang, Y-J. et al. (2011). Enzymatic preparation of ( Ϫ )- -lactam for the synthesis of abacavir. ResearchGate. Available at: [Link]

  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available at: [Link]

  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Available at: [Link]

  • Chemguide. Solubility and pH of amines. Available at: [Link]

  • Millard, J. W. et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available at: [Link]

  • Powers, M. S. et al. (2023). Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. PMC. Available at: [Link]

  • YouTube. Ask Dr. Adam: What are Surfactants?. Available at: [Link]

  • YouTube. Non-ionic Surfactants. Available at: [Link]

  • Bertin, E. et al. (2022). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. PMC. Available at: [Link]

  • Hebei Sancolo Chemicals Co., Ltd. Non-ionic Surfactants: Polyoxyethylene and Polyol Type. Available at: [Link]

  • IGI Global. What is pH Adjustment. Available at: [Link]

  • Diva-portal.org. Surfactants at non-polar surfaces. Available at: [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. Available at: [Link]

Sources

Technical Support Center: Chiral Resolution of 3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the enantiomeric resolution of 3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one using chiral High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and detailed methodologies. As your Senior Application Scientist, I will guide you through the nuances of this specific separation, explaining the rationale behind our recommendations to ensure a robust and successful resolution.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when setting up your chiral separation for this unique tricyclic lactam.

Q1: What are the primary challenges in separating the enantiomers of 3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one?

The primary challenge in any chiral separation is finding a suitable Chiral Stationary Phase (CSP) that can differentiate between the two enantiomers.[1][2] For 3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one, its rigid, bridged ring structure and the presence of a lactam group (a cyclic amide) are the key features for chiral recognition. The separation relies on transient diastereomeric complexes formed between the analyte and the CSP.[2] The unique 3D shape of this molecule requires a CSP with a well-defined chiral cavity or surface that can exploit the subtle stereochemical differences.

Q2: Which type of chiral stationary phase (CSP) is most likely to be successful for this separation?

Based on the structure, which contains a β-lactam moiety within a tricyclic system, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points.[3][4]

  • Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives): These are often the most versatile and successful for a broad range of chiral compounds, including β-lactams.[3] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide.[3]

  • Cyclodextrin-based CSPs: These have also shown success in separating β-lactam enantiomers, particularly in reversed-phase mode.[4] The separation mechanism relies on the inclusion of a part of the analyte molecule into the cyclodextrin cavity, with additional interactions at the mouth of the cavity.

Q3: What are the recommended starting mobile phases?

The choice of mobile phase is intrinsically linked to the selected CSP and the desired separation mode (Normal Phase, Reversed-Phase, or Polar Organic Mode).

  • Normal Phase (NP): Typically uses a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol (IPA) or ethanol. This mode is often a good starting point for polysaccharide-based CSPs. A common initial screening condition is 80:20 (v/v) hexane:IPA.[5]

  • Reversed-Phase (RP): Uses an aqueous buffer and an organic modifier like acetonitrile or methanol. This is a common mode for cyclodextrin-based CSPs and some polysaccharide columns designed for RP conditions.[4]

  • Polar Organic Mode (PO): Utilizes polar organic solvents like methanol, ethanol, or acetonitrile. This mode can be effective for polysaccharide-based CSPs when the analyte has good solubility in these solvents.[3]

Q4: How does temperature influence the separation?

Temperature is a critical parameter in chiral HPLC. Generally, lower temperatures tend to improve chiral selectivity by enhancing the stability of the transient diastereomeric complexes.[6] However, this can also lead to broader peaks and higher backpressure. Conversely, higher temperatures can improve peak efficiency but may reduce resolution.[6] The effect of temperature is compound-dependent and should be optimized for your specific separation.[6][7]

Chiral HPLC Method Development Workflow

Developing a successful chiral separation method is a systematic process. The following workflow provides a structured approach to screen for and optimize the resolution of 3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one enantiomers.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation CSP_Selection Select CSPs: - Amylose-based - Cellulose-based - Cyclodextrin-based MP_Screening Screen Mobile Phases: - Normal Phase (Hexane/IPA) - Polar Organic (MeOH or ACN) - Reversed-Phase (ACN/Water) CSP_Selection->MP_Screening For each CSP Modifier_Opt Optimize Modifier (% and type) MP_Screening->Modifier_Opt Select best condition Additive_Opt Additives (Acid/Base) (if peak shape is poor) Modifier_Opt->Additive_Opt Temp_Opt Optimize Temperature (e.g., 15°C, 25°C, 40°C) Additive_Opt->Temp_Opt Flow_Rate_Opt Optimize Flow Rate (balance resolution & time) Temp_Opt->Flow_Rate_Opt Robustness Test Robustness Flow_Rate_Opt->Robustness Final_Method Final Method Robustness->Final_Method

Caption: Systematic workflow for chiral method development.

Troubleshooting Guide

Even with a systematic approach, you may encounter challenges. This section provides solutions to common problems.

Problem Potential Causes Solutions
No Separation / Poor Resolution (Rs < 1.5) 1. Inappropriate Chiral Stationary Phase (CSP).[1][6] 2. Mobile phase is too strong or too weak. 3. Incorrect mobile phase composition.[6] 4. Temperature is not optimal.[6]1. Screen different CSPs (e.g., switch from amylose to cellulose-based, or try a cyclodextrin column). 2. Adjust the ratio of strong to weak solvent (e.g., in NP, vary the %IPA from 5% to 30%). 3. Try a different modifier (e.g., ethanol instead of IPA in NP). 4. Analyze at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution.[8]
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the stationary phase. 2. Sample overload. 3. Sample solvent is too strong.[1] 4. Column contamination or degradation.1. For basic compounds like this tricyclic lactam, add a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase in NP. For acidic impurities, an acidic additive (e.g., 0.1% trifluoroacetic acid) may help.[8] 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the mobile phase or a weaker solvent.[1] 4. Flush the column with a strong solvent (check column specifications for compatible solvents).[9] If the problem persists, the column may need replacement.
High Backpressure 1. Blockage in the system (e.g., frit, guard column, or column inlet).[9][10] 2. Mobile phase viscosity is too high (e.g., at low temperatures). 3. Flow rate is too high. 4. Sample precipitation.[10]1. Systematically check for blockages by removing components (start with the column, then the guard column). Reverse flush the column if recommended by the manufacturer.[9] 2. Consider increasing the temperature slightly or using a less viscous mobile phase. 3. Reduce the flow rate. 4. Ensure the sample is fully dissolved in the mobile phase. Filter the sample before injection.[9]
Irreproducible Retention Times 1. Inadequate column equilibration. 2. Mobile phase composition is changing (e.g., evaporation of a volatile component). 3. Temperature fluctuations.[6] 4. Column "memory effects" from previous analyses.[11]1. Ensure the column is equilibrated for at least 10-20 column volumes with the new mobile phase. 2. Prepare fresh mobile phase daily and keep the reservoir capped. 3. Use a column oven to maintain a constant temperature. 4. Dedicate a column to a specific method or implement a rigorous flushing procedure between different methods.

Experimental Protocols: Starting Points

These protocols are designed as initial screening conditions. Further optimization will likely be necessary.

Protocol 1: Normal Phase Screening on a Polysaccharide-Based CSP
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Hexane / Isopropanol (90:10 v/v)

  • Mobile Phase B: Hexane / Isopropanol (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm (as the lactam chromophore has low absorbance at higher wavelengths)

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve sample in mobile phase at approx. 1 mg/mL.

Protocol 2: Polar Organic Mode Screening on a Polysaccharide-Based CSP
  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-I or equivalent), 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 100% Methanol

  • Mobile Phase B: 100% Acetonitrile

  • Flow Rate: 0.7 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve sample in mobile phase at approx. 1 mg/mL.

Protocol 3: Reversed-Phase Screening on a Cyclodextrin-Based CSP
  • Column: Dimethylphenyl carbamate functionalized β-cyclodextrin (e.g., Cyclobond™ I 2000 DMP or equivalent), 5 µm, 4.6 x 250 mm[4]

  • Mobile Phase A: Acetonitrile / Water (30:70 v/v)

  • Mobile Phase B: Methanol / Water (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve sample in a small amount of organic modifier and dilute with mobile phase to approx. 1 mg/mL.

Understanding the Troubleshooting Logic

When troubleshooting, it's crucial to change one parameter at a time to understand its effect. The following diagram illustrates a logical sequence for addressing poor resolution.

Troubleshooting_Logic Start Poor Resolution (Rs < 1.5) Check_MP Adjust Mobile Phase Strength (e.g., change % modifier) Start->Check_MP Change_Modifier Change Modifier Type (e.g., IPA to EtOH) Check_MP->Change_Modifier No improvement Success Resolution Achieved (Rs >= 1.5) Check_MP->Success Improved Adjust_Temp Decrease Temperature Change_Modifier->Adjust_Temp No improvement Change_Modifier->Success Improved Change_CSP Try a Different CSP Adjust_Temp->Change_CSP No improvement Adjust_Temp->Success Improved Change_CSP->Success Improved

Caption: Logical flow for troubleshooting poor enantiomeric resolution.

By following these guidelines, you will be well-equipped to tackle the chiral resolution of 3-Aza-tricyclo[4.2.1.0²˒⁵]nonan-4-one. Remember that chiral separations are often empirical, and a systematic screening approach is the most efficient path to success.[2][12]

References

  • Benchchem. Troubleshooting guide for HPLC analysis of chiral compounds.
  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. PMC. 2024-05-09.
  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. 2025-08-05.
  • 6 Top Chiral Chromatography Questions. Regis Technologies. 2020-12-12.
  • PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. N/A.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Trouble with chiral separations. Chromatography Today. 2020-05-20.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. N/A. 2025-06-01.
  • Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. 2020-07-21.
  • Chiral HPLC Separations. Phenomenex.
  • HPLC separation of nitrogen-containing compounds on silica gel modified with gold nanoparticles stabilized by chitosan | Request PDF. ResearchGate. 2025-08-10.
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. 2023-01-19.
  • Chiral HPLC separation: strategy and approaches. Chiralpedia. 2022-11-03.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. N/A.
  • Chiral Handbook for HPLC and SFC Separations - Second Edition. Chromatography Today.
  • Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UP. N/A.
  • High-Precision Chiral HPLC Services. BOC Sciences.
  • Getting Started with Chiral Method Development Part Three. Regis Technologies. 2023-09-25.

Sources

Validation & Comparative

Validating purity of 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one using elemental analysis

Purity Validation of 3-Aza-tricyclo[4.2.1.0 ]nonan-4-one: A Comparative Technical Guide

Executive Summary & Molecule Context[1][2]

The Molecule: 3-Aza-tricyclo[4.2.1.0



Formula:

Molecular Weight:1

The Challenge: This scaffold presents a specific analytical challenge: lack of conjugation. Unlike its unsaturated precursors (e.g., Vince lactam derivatives), this saturated system possesses no strong UV chromophore above 220 nm. Consequently, standard HPLC-UV purity assessment at 254 nm is often blind to significant organic impurities or overestimates purity due to low response factors.

The Solution: Elemental Analysis (EA) remains the most robust method for establishing the bulk purity of this scaffold, particularly for confirming stoichiometry and the absence of inorganic salts or trapped solvents that do not ionize in MS or absorb in UV.

Technical Deep Dive: Elemental Analysis (EA)

Elemental analysis (Combustion Analysis) determines the mass fraction of Carbon, Hydrogen, and Nitrogen.[2] For a Senior Application Scientist, EA is not just a "check-box" for publication; it is the ultimate test of solvation and desalting.

Theoretical Calculation

For

  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    
The "0.4% Rule" and Interpretation

Top-tier journals (JACS, JOC) and regulatory bodies generally require experimental values to fall within


  • Pass: C: 69.90%, H: 8.15%, N: 10.15% (All within range).

  • Failure Mode 1 (Trapped Solvent): If the sample was recrystallized from Dichloromethane (DCM) and not fully dried, the %C will drop significantly (DCM is ~14% C, while the target is 70% C).

  • Failure Mode 2 (Hygroscopicity): Tricyclic lactams can be hygroscopic. 1% w/w water contamination will lower the %C by ~0.7%, causing a failure.

Comparative Analysis: EA vs. Modern Alternatives

While EA is the gold standard for bulk composition, modern workflows often integrate Orthogonal methods.[2]

Table 1: Performance Matrix
FeatureElemental Analysis (EA) qNMR (Quantitative NMR) HPLC-UV (Low Wavelength)
Primary Utility Bulk Purity & StoichiometryAbsolute Purity & Solvent IDTrace Organic Impurity Profiling
Detection Principle Combustion (Total Mass)Nuclear Spin (Molar Ratio)UV Absorbance (205-210 nm)
Suitability for Target High. Independent of chromophores.High. Independent of chromophores.Medium/Low. Requires <210 nm detection; susceptible to baseline drift.
Sensitivity Low (Req. >2 mg)Medium (Req. ~5-10 mg)High (ppm level detection)
Blind Spots Cannot identify which impurity is present.Paramagnetic impurities; overlapping signals.Inorganic salts; moisture; non-UV active impurities.
Destructive? YesNoNo
Senior Scientist Insight: Why EA Wins for this Scaffold

Because 3-Aza-tricyclo[4.2.1.0



if the Carbon count is off, the bulk material is wrong.

Validated Experimental Protocol

This protocol ensures the sample meets the stringent drying requirements necessary for passing EA.

Phase 1: Sample Pre-treatment (Critical)
  • Context: Tricyclic cages often form clathrates (trapping solvent in the crystal lattice). Standard rotary evaporation is insufficient.

  • Recrystallization: Dissolve crude solid in minimum hot Ethyl Acetate/Hexane (avoid chlorinated solvents if possible to prevent halogen interference).

  • Vacuum Drying: Place crystals in a vacuum drying pistol (Abderhalden) or vacuum oven.

    • Temp: 50°C (The melting point is high, typically >100°C, but verify specific polymorph).

    • Pressure:[3] < 0.1 mbar.

    • Duration: Minimum 12 hours.

    • Desiccant:

      
       (Phosphorus Pentoxide) is required to remove trace water.
      
Phase 2: Analysis Workflow
  • Calibration: Calibrate the CHN analyzer (e.g., PerkinElmer 2400 or Elementar vario) using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%). This standard closely matches the %C of our target (70.04%).

  • Weighing: Use a microbalance (readability 0.001 mg). Weigh 2.0 – 3.0 mg of dried sample into a tin capsule.

    • Tip: Seal the capsule immediately to prevent moisture uptake.

  • Combustion: Run at 950°C (static) / 1000°C (dynamic) with Oxygen boost.

  • Blank Run: Run an empty tin capsule to subtract background carbon (from atmospheric

    
    ).
    

Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for validating the purity of this specific scaffold.

PurityValidationStartCrude 3-Aza-tricyclo[4.2.1.0^2,5]nonan-4-oneDryingHigh-Vac Drying(50°C, <0.1 mbar, P2O5)Start->DryingEA_TestRun Elemental Analysis(CHN Combustion)Drying->EA_TestCheckCompare to Theory:C: 70.04% | H: 8.08% | N: 10.21%EA_Test->CheckPassPASS(Values within ±0.4%)Check->PassWithin RangeFailFAIL(>0.4% Deviation)Check->FailOut of RangeDiagnoseDiagnosis StepFail->DiagnoseLowCLow %C / High %H(Likely Water/Inorganics)Diagnose->LowCIf %N also lowLowC_SolvDeviant %C(Trapped Solvent)Diagnose->LowC_SolvIf %H deviatesAction1Re-dry or SublimateLowC->Action1Action2Run qNMR to ID SolventLowC_Solv->Action2Action1->DryingAction2->Drying

Caption: Decision tree for validating tricyclic lactam purity. Note the feedback loop requiring re-drying or orthogonal qNMR upon failure.

Experimental Data Simulation

To illustrate the sensitivity of EA to common impurities in this synthesis, consider these three scenarios.

Table 2: Simulated Validation Results
Sample ConditionFound %CFound %HFound %NDeviation from TheoryResultInterpretation
Pure Sample 70.018.1010.19C: -0.03%PASS High purity bulk material.
Wet Sample (1%

)
69.348.1810.11C: -0.70%FAIL Sample is hygroscopic. Needs

drying.
Solvated (1% DCM) 69.488.0010.11C: -0.56%FAIL Clathrate formation. Requires recrystallization from EtAc.

Analysis: Note that a mere 1% water contamination causes a failure (>0.4% deviation). This proves EA's superiority over HPLC-UV, which would likely not detect the water, leading to a false "Pass."

References

  • Santa Cruz Biotechnology. 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one Product Data (CAS 7486-95-5).[1] Retrieved from

  • American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Organic Compounds (Purity). Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 303980 (Unsaturated Analog Context). Retrieved from

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations.[4] (Discusses the ±0.4% standard). Retrieved from

  • Journal of Medicinal Chemistry. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (Comparison of EA vs qNMR). Retrieved from

A Senior Application Scientist's Guide to Differentiating Structural Isomers of Norbornane-Fused Azetidinones

Author: BenchChem Technical Support Team. Date: February 2026

The rigid, bicyclic framework of norbornane, when fused to the pharmacologically significant azetidinone (β-lactam) ring, gives rise to a class of compounds with compelling three-dimensional structures. This structural complexity, however, presents a significant analytical challenge. The synthesis of these molecules can often yield a mixture of structural and stereoisomers, particularly concerning the exo/endo orientation of the azetidinone ring relative to the norbornane scaffold and the cis/trans relationship of substituents on the β-lactam ring. For researchers in drug development and organic synthesis, the unambiguous identification of each isomer is not merely an academic exercise; it is a critical step, as subtle changes in stereochemistry can profoundly impact biological activity.

This guide provides an in-depth comparison of the analytical methodologies essential for distinguishing these closely related isomers. We will move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights into leveraging Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for elucidation, supported by definitive confirmation from X-ray crystallography and supplementary data from other spectroscopic techniques.

The Analytical Challenge: Decoding Isomerism

The core difficulty lies in the subtle spatial differences between isomers. The fusion of the four-membered azetidinone to the bicyclo[2.2.1]heptane system can result in distinct geometric arrangements. The primary isomeric considerations are:

  • Exo vs. Endo Fusion: The azetidinone ring can be fused to the norbornane skeleton on the same side as the one-carbon bridge (syn or exo) or on the opposite side (anti or endo).

  • Cis vs. Trans Azetidinone Substituents: The substituents at positions 3 and 4 of the azetidinone ring can be on the same side (cis) or on opposite sides (trans) of the ring plane.

These variations result in unique sets of spatial relationships between protons and carbons throughout the molecule, which form the basis of their analytical differentiation.

G cluster_isomerism Isomeric Possibilities NorbornaneAzetidinone Norbornane-Fused Azetidinone ExoEndo Exo/Endo Fusion (Ring Stereochemistry) NorbornaneAzetidinone->ExoEndo Fusion Site CisTrans Cis/Trans Substituents (Azetidinone Stereochemistry) NorbornaneAzetidinone->CisTrans Substituent Orientation

Caption: Logical relationship of isomeric challenges.

The Primary Tool: Multi-dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and accessible technique for differentiating norbornane-fused azetidinone isomers in solution. Its strength lies in its sensitivity to the local electronic environment and through-bond/through-space couplings of nuclei.

Expertise in Action: Why NMR Excels

The rigid conformation of the norbornane cage restricts bond rotation, leading to highly defined and predictable spatial relationships between protons. This conformational rigidity is an analyst's advantage, as it magnifies the stereochemical influence on two key NMR parameters: the chemical shift (δ) and the scalar coupling constant (J) .

¹H NMR: The First Line of Inquiry

A standard ¹H NMR spectrum provides the initial, and often most critical, data.

  • Chemical Shifts (δ): Protons in an exo environment are typically more shielded (appear at a lower ppm value) than their endo counterparts due to anisotropic effects from the C-C bonds of the bicyclic system. The bridgehead protons and the protons on the azetidinone ring (H3 and H4) are particularly diagnostic.

  • Coupling Constants (J): The magnitude of the coupling constant between the H3 and H4 protons on the azetidinone ring is a definitive indicator of their relative stereochemistry.

    • A cis relationship typically results in a larger coupling constant, ³J(H3,H4) ≈ 5.0-5.5 Hz.

    • A trans relationship shows a smaller coupling constant, ³J(H3,H4) ≈ 2.0-2.5 Hz.[1][2]

  • Long-Range Couplings: The rigid "W" or "M" arrangement of bonds in the norbornane system allows for observable long-range couplings (⁴J) between protons that are four bonds apart.[3] Identifying these couplings can be instrumental in confirming the exo or endo fusion. For instance, a characteristic ⁴J coupling is often observed between the exo-protons at C5/C6 and the anti-proton at C7.

¹³C NMR: Corroborating Evidence

The ¹³C NMR spectrum provides complementary information. The chemical shifts of the carbon atoms, especially those at the ring junction, are sensitive to steric compression. The γ-gauche effect is a key principle here: a carbon atom will be shielded (shift to a lower ppm) if it has a sterically crowded γ-gauche interaction with another carbon or bulky group.[3] This effect can help to confirm the exo/endo configuration, as the steric environment of the bridgehead carbons and the carbons of the azetidinone ring changes significantly between the two isomers.

2D NMR: Unambiguous Assignment

While 1D spectra provide the primary clues, 2D NMR experiments are essential for a self-validating and trustworthy assignment.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment maps all proton-proton coupling networks. It is indispensable for tracing the connectivity from the azetidinone protons through the norbornane skeleton, confirming which protons are adjacent.[4][5]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C assignments, ensuring that the interpretation of chemical shifts is correct.[4][5]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals couplings between protons and carbons over two or three bonds. This is crucial for confirming the fusion pattern by identifying correlations between protons on the azetidinone ring and carbons in the norbornane skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are coupled through bonds. For differentiating exo and endo isomers, NOESY can provide definitive proof by showing through-space correlations that are only possible in one specific stereoisomer.

Technique Information Gained Application to Isomer Differentiation
¹H NMR Chemical shifts (δ), Coupling constants (J)Determines cis/trans stereochemistry via ³J(H3,H4). Provides clues to exo/endo fusion via proton chemical shifts.
¹³C NMR Chemical shifts (δ)Confirms exo/endo assignment via γ-gauche effects on carbon chemical shifts.
¹H-¹H COSY ¹H-¹H coupling networksUnambiguously assigns proton signals within the entire spin system.[4][5]
¹H-¹³C HSQC Direct ¹H-¹³C correlationsLinks proton assignments to their corresponding carbons for confident identification.[4][5]
NOESY Through-space ¹H-¹H proximityProvides definitive evidence for exo/endo stereochemistry by identifying spatially close protons.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[4]

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

    • Acquire a standard ¹H spectrum with high digital resolution.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire standard 2D COSY, HSQC, and NOESY (or ROESY) experiments.

  • Data Processing: Process the spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis:

    • Integrate the ¹H spectrum to determine proton ratios.

    • Measure the ³J(H3,H4) coupling constant to assign cis/trans stereochemistry.[1]

    • Use the COSY spectrum to walk through the proton spin systems and assign all ¹H signals.

    • Use the HSQC spectrum to assign the corresponding ¹³C signals.

    • Analyze key NOESY cross-peaks to confirm through-space proximities that differentiate exo and endo isomers.

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the ultimate arbiter. It provides a precise 3D map of the electron density in a molecule, allowing for the direct visualization of atomic positions, bond lengths, and bond angles.

Expertise in Action: Why X-ray is Definitive

Unlike NMR, which infers structure from magnetic properties in solution, X-ray crystallography directly measures the molecular structure in the crystalline state. This eliminates any ambiguity in assigning stereochemistry. The primary challenge and limitation of this technique is the absolute requirement of a high-quality single crystal, which can sometimes be difficult to grow.

G cluster_workflow X-ray Crystallography Workflow A Synthesize & Purify Isomer B Grow Single Crystal (e.g., Slow Evaporation) A->B C Mount Crystal on Diffractometer B->C D Data Collection (X-ray Diffraction) C->D E Solve Structure (Phase Problem) D->E F Refine Model E->F G Final Structure (CIF File) F->G

Caption: Workflow for X-ray crystallography.

Experimental Protocol: Conceptual Workflow for X-ray Crystallography
  • Crystal Growth: The purified isomer is dissolved in a suitable solvent or solvent mixture. High-quality crystals are typically grown by slow evaporation, vapor diffusion, or slow cooling of a saturated solution. This is often the most challenging, trial-and-error step.

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed into the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[6]

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to yield the final, precise molecular structure.[6][7] The output is a crystallographic information file (CIF) containing all atomic coordinates and geometric parameters.

Supporting Spectroscopic Methods

While NMR and X-ray crystallography are the principal tools, other techniques provide valuable, albeit less definitive, supporting data.

Infrared (IR) Spectroscopy
  • Primary Value: The most important feature in the IR spectrum is the strong absorption band corresponding to the β-lactam carbonyl (C=O) stretch.

  • Causality: The frequency of this absorption is highly sensitive to ring strain. For norbornane-fused azetidinones, this band typically appears at a relatively high wavenumber, often in the range of 1750-1785 cm⁻¹ .[8]

  • Limitations: While a band in this region confirms the presence of the strained four-membered ring, it generally cannot be used to reliably distinguish between exo and endo or cis and trans isomers, as the differences in absorption frequency are usually too small and convoluted with other electronic effects.

Mass Spectrometry (MS)
  • Primary Value: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement.

  • Limitations: Structural isomers, by definition, have the same molecular formula and therefore the same exact mass. Standard MS techniques cannot differentiate them.[9] While fragmentation patterns in tandem MS (MS/MS) can sometimes differ based on the stereochemistry (due to different stabilities of fragment ions), developing a reliable method for differentiation based on these subtle differences is often complex and not as straightforward as NMR analysis.[9]

Comparative Guide: Choosing the Right Tool

Method Strengths Weaknesses Primary Application
NMR Spectroscopy Excellent for differentiating isomers in solution; provides detailed structural information (connectivity, stereochemistry); non-destructive.[4]Can be complex to interpret without 2D data; less definitive than X-ray for absolute stereochemistry.Primary analysis and routine characterization.
X-ray Crystallography Unambiguous, "gold standard" determination of solid-state structure and absolute stereochemistry.[1][6]Requires a high-quality single crystal, which can be difficult to obtain; not a high-throughput method.Definitive proof of structure.
IR Spectroscopy Fast, simple confirmation of the β-lactam carbonyl group.[8]Cannot reliably differentiate between structural isomers.Functional group confirmation.
Mass Spectrometry Confirms molecular weight and elemental composition (HRMS).Cannot differentiate isomers by mass; fragmentation differences can be unreliable.[9]Formula confirmation.

Conclusion

The rigorous differentiation of norbornane-fused azetidinone isomers is a solvable challenge that hinges on the strategic application of modern analytical techniques. A multi-dimensional NMR approach, incorporating ¹H, ¹³C, COSY, and NOESY experiments, stands as the most robust and informative method for routine analysis, allowing for confident assignment of both ring fusion and substituent stereochemistry. When absolute, indisputable proof of structure is required for publication or regulatory submission, single-crystal X-ray crystallography serves as the definitive gold standard. By understanding the strengths and limitations of each technique, researchers can efficiently and accurately characterize these structurally complex molecules, accelerating progress in the fields of medicinal chemistry and materials science.

References

  • Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of norbornanediol isomers and their fluorinated analogues. (2006). The Journal of Organic Chemistry, 71(1), 341–344. [Link]

  • Stereochemical studies. Part 89. Saturated heterocycles. Part 84. Preparation and nuclear magnetic resonance study of norbornane–norbornene-fused 2-phenylimino-1,3-oxazines and -thiazines. (1991). Journal of the Chemical Society, Perkin Transactions 2, (1), 1–9. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2022). MDPI. [Link]

  • Synthesis and biological study of Azetidinone derivatives. (2019). International Journal of Chemical Studies. [Link]

  • Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. (2022). Data in Brief, 42, 108202. [Link]

  • Crystal and molecular structures of norbornene. (n.d.). Semantic Scholar. [Link]

  • ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). (n.d.). ResearchGate. [Link]

  • W or M orientaition in norbornane and the corresponding coupling constants. (n.d.). ResearchGate. [Link]

  • 2-Norbornene. (n.d.). NIST WebBook. [Link]

  • Synthesis of norbornane-fused indanes. (n.d.). ResearchGate. [Link]

  • Synthesis of an N-Galactosyl Norbornane Aziridine and its Potent Mixed Inhibition of Aspergillus oryzae β-Galactosidase. (2021). ChemBioChem, 22(1), 1-7. [Link]

  • Synthesis and Characterization of Norbornane Diol Isomers and Their Fluorinated Analogs. (n.d.). Willson Research Group, The University of Texas at Austin. [Link]

  • Synthesis of Norbornane-Fused 1,3-Dithiolanes and Evaluation of 1,3-Dithiolane-Containing Polymers as Absorbants for Mercury(II) Salts. (2009). Tetrahedron, 65(41), 8565-8572. [Link]

  • Azetidin-2-one versus chroman-2-one: Application of (1)H-(13)C COSYNMR and mass spectroscopy in structure elucidation-class of compounds. (2008). Spectroscopy Letters, 41(1), 15-18. [Link]

  • Norbornanes and fused polynorbornanes (highlighted in green) as components of larger molecular scaffolds. (n.d.). ResearchGate. [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2022). Molecules, 27(19), 6599. [Link]

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (2024). Journal of Personalized Medicine, 14(9), 909. [Link]

  • Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cyclopropanation Reactions. (2023). Digital Commons@ETSU. [Link]

  • 5-Ethylidene-2-norbornene. (n.d.). NIST WebBook. [Link]

  • Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. (2023). Journal of the American Chemical Society, 145(46), 25337–25344. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2022). Preprints.org. [Link]

  • Solvatochromic and aggregation-induced emission active nitrophenyl-substituted pyrrolidinone-fused-1,2-azaborine with. (2023). Digital Commons@Kennesaw State University. [Link]

  • Synthesis and Stereodynamic and Emission Properties of Dissymmetric Bis-Aryl Carbazole Boranes and Identification of a CPL-Activ. (2023). The Journal of Organic Chemistry, 88(3), 1634–1643. [Link]

  • Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. (2023). Chemical Science, 14(1), 107-116. [Link]

  • Preparation of 2-azetidinones by cyclocondensation of carboxylic acids and imines via diphosphorustetraiodide. (2016). ResearchGate. [Link]

  • Mass Spectrometric Differentiation and In Vitro Metabolic Profiling of Fluorodeschloroketamine Positional Isomers. (2023). Journal of Food and Drug Analysis, 31(3), 421-435. [Link]

Sources

Safety Operating Guide

Navigating the Unknown: A Guide to Personal Protective Equipment for Handling 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, novel chemical entities present both exciting opportunities and inherent safety challenges. 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one, a unique tricyclic lactam, is one such compound where comprehensive hazard data is not yet fully established. This guide provides a detailed framework for the safe handling of this and similar research compounds, emphasizing a proactive and cautious approach to personal protective equipment (PPE). Our core principle is to treat substances with unknown toxicological profiles with a high degree of care to ensure the safety of all laboratory personnel.

The Precautionary Principle in Practice

A review of available safety data for 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one and its analogs reveals a significant lack of specific hazard information.[1] While one safety data sheet for a related unsaturated analog, 4-Oxo-3-aza-tricyclo[4.2.1.0(2.5)]non-7-ene, suggests it is not considered hazardous under OSHA's 2024 Hazard Communication Standard, it also advises wearing standard personal protective equipment and warns of irritating gases upon thermal decomposition.[2] The absence of comprehensive toxicological data necessitates the adoption of the precautionary principle, where we assume a higher level of hazard to mitigate potential risks. This approach is fundamental to building a culture of safety and trust in the laboratory.

Core Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The following recommendations are categorized by the level of potential exposure.

Level 1: Low-Exposure Scenarios

These are situations involving the handling of small quantities of the compound in a well-ventilated area, such as weighing milligram quantities in a chemical fume hood or working with dilute solutions.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of dilute solutions.[3][4]
Hand Protection Disposable nitrile gloves.Provides a barrier against incidental skin contact.[3][4] It is crucial to change gloves immediately if contamination is suspected.[4]
Body Protection A standard laboratory coat.Protects clothing and skin from minor spills and contamination.[4]
Level 2: Moderate-Exposure Scenarios

This level applies to tasks with a higher potential for exposure, such as handling larger quantities of the solid compound, preparing stock solutions, or performing reactions that may generate aerosols.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Offers enhanced protection against splashes and airborne particles.[3][4] A face shield should always be worn in conjunction with goggles.[4]
Hand Protection Double-gloving with nitrile gloves.Provides an additional layer of protection against potential permeation and allows for the safe removal of the outer glove if contaminated.[4][5]
Body Protection A disposable gown made of a low-permeability material, such as polyethylene-coated polypropylene.Offers superior protection compared to a standard lab coat and prevents the spread of contamination outside the laboratory.[3][5]
Respiratory Protection A NIOSH-approved N95 respirator.Recommended when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosol generation.[3][6]
Level 3: High-Exposure and Emergency Scenarios

This is the highest level of protection, reserved for situations such as large spills, uncontrolled releases, or when engineering controls fail.

PPE ComponentSpecificationRationale
Eye and Face Protection A full-face respirator with appropriate cartridges.Provides the highest level of protection for the eyes, face, and respiratory system.[5]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or Silver Shield®) worn under nitrile gloves.Ensures protection against a wider range of chemicals and for a longer duration.
Body Protection A chemical-resistant suit (e.g., Tyvek®).Provides full-body protection from chemical splashes and contamination.[3]
Respiratory Protection A full-face respirator with cartridges appropriate for organic vapors and particulates, or a powered air-purifying respirator (PAPR).Essential for protecting against high concentrations of airborne contaminants.[3]

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is critically dependent on its correct use. Follow this step-by-step guide to minimize the risk of contamination.

Donning (Putting On) PPE
  • Gown/Suit: Put on the disposable gown or chemical-resistant suit, ensuring it is securely fastened.

  • Respirator: If required, perform a seal check for your respirator to ensure a proper fit.

  • Goggles and Face Shield: Put on your safety goggles, followed by a face shield if necessary.

  • Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your gown.

Doffing (Taking Off) PPE

The principle of doffing is to touch the potentially contaminated outer surfaces as little as possible.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Gown/Suit and Inner Gloves: Remove the gown or suit by rolling it down from the shoulders, turning it inside out. As you remove the gown, peel off the inner gloves simultaneously, so they are contained within the removed gown.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Respirator: Remove the respirator from the back.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan

All disposable PPE used when handling 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one should be considered chemically contaminated waste.

  • Gloves, Gowns, and other disposable items: Place in a designated, sealed waste bag for chemical waste.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Spill Cleanup Materials: All materials used to clean up spills should be treated as hazardous waste.

Visual Decision-Making Guide for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level cluster_2 Emergency Start Start: Assess Task Spill Large Spill or Uncontrolled Release? Start->Spill TaskType Handling solid or generating aerosols? Quantity Handling >1g or concentrated solution? TaskType->Quantity Yes Ventilation Working in a certified fume hood? TaskType->Ventilation No Level2 Level 2 PPE: - Goggles & face shield - Double nitrile gloves - Disposable gown - N95 respirator Quantity->Level2 Ventilation->Quantity Yes Level1 Level 1 PPE: - Safety glasses - Nitrile gloves - Lab coat Ventilation->Level1 No Level3 Level 3 PPE: - Full-face respirator - Chemical-resistant suit & gloves Spill->TaskType No Spill->Level3 Yes

Caption: PPE selection workflow for handling 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one.

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical compounds is paramount in the research and development environment. By adhering to the principles outlined in this guide, scientists can mitigate the risks associated with 3-Aza-tricyclo[4.2.1.02,5]nonan-4-one and other research chemicals with incomplete hazard profiles. This commitment to safety not only protects the individual researcher but also fosters a robust and trustworthy scientific community.

References

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • Pharma Times. Personal Protective Equipment (PPE) in the Pharmaceutical Industry. [Link]

  • University of California, Santa Barbara - Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.